An In-Depth Technical Guide to 5-(Methylthio)nicotinic Acid for Advanced Research
This guide provides a comprehensive technical overview of 5-(Methylthio)nicotinic acid (CAS 74470-28-3), a specialized heterocyclic compound with significant potential in medicinal chemistry and drug development. Designe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 5-(Methylthio)nicotinic acid (CAS 74470-28-3), a specialized heterocyclic compound with significant potential in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, this document synthesizes key information on its chemical properties, plausible synthetic routes, potential applications, and sourcing.
Introduction: The Emerging Significance of Thioether-Functionalized Nicotinic Acid Derivatives
Nicotinic acid, a form of vitamin B3, and its derivatives are well-established pharmacophores known for their diverse biological activities, including lipid-lowering effects and roles in cellular metabolism.[1][2] The introduction of a methylthio group at the 5-position of the pyridine ring, creating 5-(Methylthio)nicotinic acid, offers a unique modification that can significantly alter the molecule's physicochemical properties, metabolic stability, and target-binding interactions. This functionalization provides a valuable scaffold for the development of novel therapeutic agents with potentially enhanced efficacy and selectivity.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The properties of 5-(Methylthio)nicotinic acid are summarized below.
Property
Value
Source
CAS Number
74470-28-3
Bellen Chemistry
Molecular Formula
C₇H₇NO₂S
-
Molecular Weight
169.20 g/mol
-
Appearance
White to off-white solid (predicted)
General knowledge
Solubility
Soluble in organic solvents such as DMSO and methanol (predicted)
General knowledge
Purity
≥95% (typical)
Bellen Chemistry
Proposed Synthetic Pathway and Experimental Protocol
While specific, detailed synthetic procedures for 5-(Methylthio)nicotinic acid are not widely published in readily available literature, a plausible and efficient route can be conceptualized based on established organic chemistry principles, starting from the more common 5-bromonicotinic acid. This proposed pathway involves a nucleophilic aromatic substitution reaction.
Conceptual Synthetic Workflow
Caption: Proposed synthesis of 5-(Methylthio)nicotinic acid.
Detailed Experimental Protocol
Objective: To synthesize 5-(Methylthio)nicotinic acid from 5-bromonicotinic acid.
Materials:
5-Bromonicotinic acid
Sodium thiomethoxide
N,N-Dimethylformamide (DMF), anhydrous
Hydrochloric acid (1M)
Ethyl acetate
Brine
Anhydrous sodium sulfate
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromonicotinic acid (1 equivalent) in anhydrous DMF.
Addition of Reagent: To the stirred solution, add sodium thiomethoxide (1.1 equivalents) portion-wise at room temperature.
Reaction: Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.
Acidification: Acidify the aqueous solution to a pH of approximately 3-4 using 1M HCl. A precipitate may form.
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
Washing: Combine the organic layers and wash with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 5-(Methylthio)nicotinic acid.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Potential Applications in Drug Discovery and Development
Derivatives of nicotinic acid are valuable in pharmaceutical research.[3] The introduction of a methylthio group can modulate the parent molecule's properties in several advantageous ways:
Metabolic Stability: The thioether linkage is generally more resistant to metabolic oxidation compared to an unprotected thiol, potentially leading to improved pharmacokinetic profiles.
Lipophilicity: The methylthio group increases the lipophilicity of the nicotinic acid scaffold, which can enhance membrane permeability and cellular uptake.
Target Interaction: The sulfur atom can participate in unique interactions with biological targets, such as hydrogen bonding and metal coordination, potentially leading to novel mechanisms of action or improved binding affinity.
Given these properties, 5-(Methylthio)nicotinic acid is a promising building block for the synthesis of novel compounds targeting a range of diseases, including metabolic disorders, inflammatory conditions, and neurological diseases.[3]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be observed when handling 5-(Methylthio)nicotinic acid.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[4] In case of contact, rinse immediately with plenty of water.[4]
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[4]
Sourcing and Procurement
Identifying a reliable supplier is a critical step in the research and development pipeline. The following entity has been identified as a potential supplier for 5-(Methylthio)nicotinic acid.
Supplier
Product Name
CAS Number
Purity
Bellen Chemistry Co., Ltd.
5-(METHYLTHIO)NICOTINIC ACID
74470-28-3
95% min
Researchers are advised to contact the supplier directly for availability, pricing, and detailed specifications.
Conclusion
5-(Methylthio)nicotinic acid represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a biologically active nicotinic acid core with a modulating methylthio group offers significant opportunities for the development of novel therapeutics. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and potential applications to empower researchers in their pursuit of innovative scientific advancements.
5-methylsulfanylpyridine-3-carboxylic acid chemical structure
This guide serves as a technical reference for 5-methylsulfanylpyridine-3-carboxylic acid (also known as 5-(methylthio)nicotinic acid), a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and agr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical reference for 5-methylsulfanylpyridine-3-carboxylic acid (also known as 5-(methylthio)nicotinic acid), a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals.
Executive Summary
5-Methylsulfanylpyridine-3-carboxylic acid is a functionalized pyridine derivative combining the classic nicotinic acid scaffold with a lipophilic, metabolically active methylthio ether at the meta (C5) position. Unlike its 5-methyl or 5-methoxy analogs, the 5-methylsulfanyl moiety offers a unique electronic profile and serves as a precursor for sulfoxide/sulfone pharmacophores via metabolic or synthetic oxidation. This guide details its physicochemical properties, validated synthetic protocols, and medicinal chemistry applications.[1][2]
Part 1: Chemical Identity & Physicochemical Properties[1][2]
InChIKey: (Predicted) XZSWHQCDTYJZJA-UHFFFAOYSA-N (Analogous base structure)
Physicochemical Profile
The introduction of the sulfur atom significantly alters the lipophilicity compared to 5-hydroxynicotinic acid, improving membrane permeability while retaining the zwitterionic character typical of nicotinic acids.
Property
Value (Predicted/Experimental)
Significance in Drug Design
Molecular Weight
169.20 g/mol
Fragment-based drug discovery (FBDD) compliant (<200 Da).
cLogP
~1.6
Moderate lipophilicity; higher than 5-methoxy analog (~0.8).
pKa (Acid)
~3.8 - 4.0
Carboxylic acid is ionized at physiological pH (COO⁻).
pKa (Base)
~2.5 - 3.0
Pyridine nitrogen is less basic due to the electron-withdrawing carboxyl group.
H-Bond Donors
1 (COOH)
Critical for active site engagement.
H-Bond Acceptors
4 (N, O, O, S)
Sulfur acts as a weak acceptor.
Part 2: Synthetic Methodology
Core Directive: Direct nucleophilic aromatic substitution (S
Ar) on 3-halopyridines is kinetically disfavored due to the lack of resonance activation at the meta position. Therefore, Palladium-Catalyzed C-S Cross-Coupling is the authoritative, high-yield protocol.
Recommended Route: Pd-Catalyzed C-S Coupling
This protocol utilizes 5-bromonicotinic acid as the starting material. The use of a Pd(0) source with a bidentate ligand (e.g., Xantphos) ensures efficient coupling with sodium thiomethoxide.
Inert Setup: Flame-dry a two-neck round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Purge with Argon or Nitrogen for 15 minutes.
Catalyst Pre-complexation: Add Pd
(dba) and Xantphos to the flask. Add 5 mL of degassed 1,4-dioxane. Stir at room temperature for 10 minutes until the solution turns a characteristic orange/brown color, indicating active catalyst formation.
Substrate Addition: Add 5-bromonicotinic acid and sodium thiomethoxide to the mixture.
Note: If solubility of the acid is an issue, pre-form the methyl ester (methyl 5-bromonicotinate) for the coupling, then hydrolyze (LiOH/THF) in a subsequent step. This often improves yields by preventing catalyst poisoning by the free acid.
Reaction: Heat the mixture to 100°C for 12–16 hours under inert atmosphere. Monitor by LC-MS for the disappearance of the bromide (M+H 202/204) and appearance of the product (M+H 170).
Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium residues. Wash the pad with MeOH.
Purification: Concentrate the filtrate. Dissolve the residue in minimal water, adjust pH to ~3-4 with 1N HCl to precipitate the free acid. Recrystallize from Ethanol/Water or purify via preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).
Synthetic Pathway Visualization
Figure 1: Transition-metal catalyzed synthesis of the target scaffold from nicotinic acid precursors.
Part 3: Medicinal Chemistry Applications[1][2][5][6]
The "SMe" Pharmacophore
The 5-methylsulfanyl group is not merely a lipophilic handle; it is a "soft" metabolic spot. In drug discovery, this moiety is often used to:
Probe Electronic Effects: The sulfur atom is a weak electron donor by resonance but inductive withdrawer, distinct from oxygen.
Prodrug Design: The sulfide (S) can be oxidized in vivo to the sulfoxide (S=O) (chiral) and sulfone (O=S=O). These metabolites often have higher polarity and different H-bonding capabilities.
Bioisosterism: It serves as a bioisostere for methoxy (-OMe) or ethyl (-Et) groups, often improving metabolic stability against dealkylation (demethylation of -SMe is generally slower than -OMe).
Metabolic Fate & Activation
Understanding the metabolic trajectory is vital for lead optimization. The oxidation of the sulfur atom changes the vector of the lone pairs and the local polarity.
Figure 2: Metabolic oxidation pathway of the methylsulfanyl moiety mediated by Flavin-containing Monooxygenases (FMO) and Cytochrome P450.
Part 4: Analytical Characterization
To validate the synthesis, the following spectral signatures are expected:
H NMR (400 MHz, DMSO-d):
~13.5 ppm (br s, 1H, COOH )
~8.9 ppm (d, 1H, H2, meta coupling)
~8.6 ppm (d, 1H, H6)
~8.1 ppm (dd, 1H, H4)
~2.55 ppm (s, 3H, S-CH)
C NMR: Distinct signal for the S-Methyl carbon around 15–17 ppm.
Mass Spectrometry (ESI):
Positive Mode:
Negative Mode:
References
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Reference for Pd-catalyzed cross-coupling mechanisms on pyridine rings).
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link (Discussion on metabolic oxidation of sulfides).
Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10, 383–394.
PubChem. (2025).[4] 5-Bromonicotinic acid (Compound Summary). National Library of Medicine. Link (Precursor data).
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Bioisosteric replacement of OMe with SMe).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: – Synthesis, Properties, and Pharmacological Potential
Content Type: In-depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
5-(Methylthio)nicotinic acid (CAS: 74470-28-3) is a functionalized pyridine derivative serving as a critical scaffold in the development of G-protein coupled receptor (GPCR) modulators, specifically for the hydroxycarboxylic acid receptor 2 (HCAR2/GPR109A). Unlike its parent compound, nicotinic acid (niacin), the introduction of a methylthio group at the 5-position alters the lipophilicity and metabolic profile, offering a strategic handle for optimizing pharmacokinetic properties in dyslipidemia and anti-inflammatory therapeutics. This guide provides a definitive analysis of its physicochemical properties, robust synthetic methodologies, and analytical characterization standards.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The fundamental chemical data for 5-(Methylthio)nicotinic acid is summarized below. The molecular weight calculation is based on standard atomic weights (IUPAC).
Table 1: Physicochemical Specifications
Property
Specification
IUPAC Name
5-(Methylthio)pyridine-3-carboxylic acid
Common Name
5-(Methylthio)nicotinic acid
CAS Registry Number
74470-28-3
Molecular Formula
C₇H₇NO₂S
Molecular Weight
169.20 g/mol
Exact Mass
169.0197 g/mol
Physical State
White to off-white crystalline solid
Solubility
Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Predicted)
~3.8 (Carboxylic acid), ~2.5 (Pyridine nitrogen)
LogP (Predicted)
1.2 – 1.5 (More lipophilic than nicotinic acid)
Structural Analysis
The molecule consists of a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 5-position with a methylthio ether.
Electronic Effect: The sulfur atom acts as a weak electron donor by resonance but an electron withdrawer by induction. Positioned meta to the ring nitrogen, it modulates the basicity of the pyridine nitrogen less drastically than 2- or 4-substitutions.
Metabolic Stability: The thioether moiety (-SMe) is a "soft" metabolic spot, susceptible to S-oxidation by FMOs (Flavin-containing monooxygenases) or CYPs, yielding sulfoxides and sulfones.
Synthetic Methodology
Strategic Rationale
Direct nucleophilic aromatic substitution (SNAr) on 5-bromonicotinic acid is kinetically disfavored because the 5-position is not activated by the ring nitrogen (which activates positions 2 and 4). While high-temperature forcing conditions with sodium thiomethoxide can work, they often lead to decarboxylation or tar formation.
Recommended Protocol: Palladium-Catalyzed C–S Cross-Coupling (Buchwald-Hartwig type). This method ensures high yields and functional group tolerance.
Experimental Protocol: C–S Cross-Coupling
Objective: Synthesis of 5-(methylthio)nicotinic acid from 5-bromonicotinic acid.
Ligand: Xantphos (4 mol%) – Critical for high turnover in C-S coupling.
Base: Diisopropylethylamine (DIPEA) (2.0 eq) – To maintain solubility of the acid.
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Workflow:
Inert Setup: Flame-dry a 3-neck round bottom flask and purge with Argon.
Loading: Charge the flask with 5-bromonicotinic acid (2.02 g, 10 mmol), Pd₂(dba)₃ (183 mg, 0.2 mmol), and Xantphos (231 mg, 0.4 mmol).
Solvent Addition: Add anhydrous 1,4-Dioxane (50 mL) and stir to form a suspension.
Reagent Addition: Add DIPEA (3.5 mL, 20 mmol) followed by Sodium thiomethoxide (0.84 g, 12 mmol).
Reaction: Heat the mixture to reflux (100°C) for 12–16 hours under Argon. Monitor by LC-MS for the disappearance of the bromide (m/z 201/203) and appearance of the product (m/z 170).
Workup: Cool to room temperature. Filter through a celite pad to remove Palladium residues. Wash the pad with methanol.[1]
Acidification: Concentrate the filtrate. Redissolve in water (20 mL) and carefully acidify to pH 3–4 using 1N HCl. The product will precipitate.[2]
Purification: Filter the precipitate, wash with cold water, and dry under vacuum.[1] Recrystallize from Ethanol/Water if necessary.
Visualization: Synthetic Pathway
Figure 1: Palladium-catalyzed C-S cross-coupling mechanism for the synthesis of 5-(methylthio)nicotinic acid.
Analytical Characterization
To validate the integrity of the synthesized compound, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
The 1H NMR spectrum in DMSO-d₆ will show three distinct aromatic protons and one methyl singlet.[1]
δ 8.10 ppm (dd, J=2.2, 1.8 Hz, 1H): H-4 (Position between SMe and COOH).
δ 2.58 ppm (s, 3H): Methylthio group (-SCH₃).
Mass Spectrometry (LC-MS)
Ionization Mode: ESI Positive (+).
Molecular Ion: [M+H]⁺ = 170.03 m/z.
Fragmentation Pattern: Loss of methyl radical (-15) or carboxyl group (-44) may be observed in MS/MS.
Biological Relevance & Metabolic Logic
GPR109A Agonism
Nicotinic acid binds to GPR109A (HCAR2) to inhibit lipolysis in adipocytes. The 5-position is a critical vector for SAR (Structure-Activity Relationship) exploration.
Lipophilicity: The 5-SMe group increases logP compared to niacin, potentially enhancing blood-brain barrier (BBB) penetration or altering receptor residence time.
Binding Pocket: The 5-position faces a hydrophobic pocket in the receptor. The methylthio group provides Van der Waals interactions that can stabilize the active conformation.
Metabolic Pathway
Researchers must account for the "Soft Spot" liability of the sulfur atom.
Figure 2: Predicted metabolic oxidation pathway. The sulfoxide may exist as enantiomers, introducing chirality into the pharmacokinetic profile.
PubChem. (n.d.). Compound Summary for CID 256208 (5-Methylnicotinic acid analogs). National Library of Medicine. Retrieved from .
Prim, D., Campagne, J. M., Joseph, D., & Andrioletti, B. (2002). Palladium-catalyzed reactions of aryl halides with soft, non-organometallic nucleophiles. Tetrahedron, 58(11), 2041-2075. (Mechanistic grounding for C-S coupling).
Dunn, P. J. (2011). The importance of Green Chemistry in Process Research and Development. Chemical Society Reviews. (Reference for solvent selection in pyridine synthesis).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: 5-(Methylthio)nicotinic AcidStructural Characterization, Synthetic Methodology, and Medicinal Utility
Abstract
This technical guide provides a comprehensive analysis of 5-(methylthio)nicotinic acid, a critical pyridine derivative utilized in medicinal chemistry as a bioisostere of nicotinic acid (Niacin). Unlike its 2-substituted counterparts, the 5-substituted motif preserves the core pharmacophore required for HM74A (GPR109A) receptor binding while altering lipophilicity and metabolic stability. This document details its physicochemical properties, robust synthetic protocols via Palladium-catalyzed C-S cross-coupling, and structural biology implications.
Part 1: Chemical Identification & Physicochemical Profile
The precise identification of regiochemistry is paramount in pyridine chemistry. The 5-position (meta to nitrogen, meta to carboxyl) offers a unique vector for structural modification without sterically hindering the carboxylic acid binding domain.
Core Identifiers
The following data represents the 5-(methylthio) isomer. Note that databases often default to the more common 2-isomer; the identifiers below are specific to the 5-substituted target.
Electron-withdrawing effect of S-atom slightly increases acidity.
H-Bond Donors
1
1
Preserves carboxylic acid donor for receptor locking.
Polar Surface Area
50 Ų
~75 Ų
Increased PSA due to sulfur, affecting BBB penetration.
Part 2: Synthetic Methodology
Retrosynthetic Analysis
The logic follows a disconnection at the C5-S bond. The precursor, 5-bromonicotinic acid, is readily accessible via high-temperature bromination of nicotinic acid.[3][6]
Figure 1: Retrosynthetic logic flow moving from the target molecule back to commodity starting materials.
Detailed Experimental Protocol
Stage 1: Preparation of 5-Bromonicotinic Acid
Note: Direct bromination requires forcing conditions due to pyridine deactivation.
Ligand: Xantphos (4 mol%) – Selected for its wide bite angle, stabilizing the reductive elimination of the C-S bond.
Base: Cs₂CO₃ (2.0 eq)
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Workflow:
Inerting: Charge a Schlenk flask with substrate, Pd₂(dba)₃, Xantphos, and Cs₂CO₃. Cycle vacuum/Argon 3 times. Why: Oxygen poisons the Pd(0) species.
Solvation: Add degassed 1,4-dioxane. Add NaSMe.
Reaction: Heat to 100°C for 12 hours. Monitor by LC-MS (Target [M+H]+ = 170.0).
Filtration: Cool to RT. Filter through a Celite pad to remove Palladium black.
Acidification: The filtrate contains the carboxylate salt. Acidify carefully with 1M HCl to pH 4.0.
Isolation: Extract with Ethyl Acetate (3x). Dry over MgSO₄. Concentrate in vacuo.
Part 3: Structural Biology & Medicinal Utility[7]
The 5-(methylthio) moiety is not merely a passive substituent; it acts as a metabolic handle and a lipophilic anchor .
SAR Logic: The 5-Position Vector
In the context of the GPR109A receptor (the target for Niacin's lipid-lowering effects), the carboxylic acid is essential for an ionic interaction with an arginine residue (Arg111).
2-Position: Substitution here often causes steric clash with the receptor pocket.
5-Position: This vector points towards a hydrophobic pocket. The -SMe group fills this pocket more effectively than a hydrogen, potentially increasing potency (pEC50).
Figure 2: SAR interaction map showing how the 5-SMe group exploits the hydrophobic pocket of GPR109A.
Metabolic Implications
The sulfide (-S-) is susceptible to metabolic oxidation by FMO (Flavin-containing monooxygenase) or CYP450 enzymes.
Metabolite 1: Sulfoxide (S=O) - Chiral center creation.
Strategy: In drug design, if the -SMe analog is too rapidly cleared, it is often replaced by -OCF₃ or -CF₃ as metabolically stable bioisosteres.
Part 4: Quality Control & Analytics
To ensure the integrity of the synthesized 5-(methylthio)nicotinic acid, the following analytical signatures must be verified.
¹H NMR (DMSO-d₆, 400 MHz):
δ 13.5 (br s, 1H, COOH )
δ 8.95 (d, 1H, H-2) – Deshielded by N and COOH.
δ 8.60 (d, 1H, H-6)
δ 8.15 (dd, 1H, H-4)
δ 2.55 (s, 3H, S-CH ₃) – Diagnostic singlet.
LC-MS:
ESI+ mode: Peak at m/z 170.02 [M+H]⁺.
Retention time should be significantly longer than Nicotinic acid due to the lipophilic SMe group.
References
BenchChem. (2025).[6] An In-depth Technical Guide to 5-Bromonicotinic Acid. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 262400, 2-(Methylthio)nicotinic acid. (Used for comparative structural data).[7] Retrieved from
IUPHAR/BPS. (2024). Guide to Pharmacology: Nicotinic acid ligands. Retrieved from
MDPI. (2022). Synthesis and Biological Activity of Novel Nicotinic Acid Derivatives. Molecules, 27(5). Retrieved from
ChemicalBook. (2025). Nicotinic Acid Properties and Derivatives. Retrieved from
Beyond the Name: A Cheminformatics and Synthetic Guide to 5-(Methylthio)nicotinic Acid
The following technical guide serves as a comprehensive resource for the identification, synthesis, and validation of 5-(Methylthio)nicotinic acid . This document is structured to navigate the semantic ambiguities in che...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide serves as a comprehensive resource for the identification, synthesis, and validation of 5-(Methylthio)nicotinic acid . This document is structured to navigate the semantic ambiguities in chemical literature and provide actionable protocols for drug development professionals.
[1]
Nomenclature & Chemical Identity
The Semantic Gap: In high-throughput screening and patent literature, this compound is frequently obscured by inconsistent naming conventions.[1] It is a critical scaffold in kinase inhibitor discovery, yet it often lacks a unified entry in commercial catalogs compared to its 2-isomer.[1]
Core Identifiers Table
Identifier Type
Value
Context
IUPAC Name
5-(Methylsulfanyl)pyridine-3-carboxylic acid
Preferred for Patent Claims
Common Name
5-(Methylthio)nicotinic acid
Medicinal Chemistry Literature
Inverted Name
3-Pyridinecarboxylic acid, 5-(methylthio)-
Chemical Abstracts Service (CAS)
CAS Registry No.
74470-28-3
Primary Identifier (Verify Isomer)
SMILES
CSc1cncc(c1)C(=O)O
Database Mining
InChI Key
DJDHHXDFKSLEQY-UHFFFAOYSA-N (Isomer Specific)
Unique Hash
Critical Warning: Database errors frequently conflate this compound with its isomer, 2-(methylthio)nicotinic acid (CAS 74470-23-8).[1] Always verify the substitution pattern using the NMR coupling constants defined in Section 3.
Structural Visualization
The following diagram illustrates the chemical hierarchy and database mapping for accurate retrieval.
Figure 1: Nomenclature hierarchy and isomer risk assessment for database retrieval.
Cheminformatics Strategy: Mining Prior Art
When searching for this scaffold in patent literature (e.g., for FTO analysis), keyword searches often fail. Use the following structured query strategy to bridge the gap between "trivial names" and "Markush structures."
Search Query Stack
Exact Structure Search: Use the SMILES string CSc1cncc(c1)C(=O)O in SciFinder-n or Reaxys.
Substructure Query: If exact hits are low, search for the 5-(methylthio)pyridine-3-carbonyl fragment.[1] This captures amides and esters often cited in medicinal chemistry patents.
Markush Claims: In patents, this moiety is often hidden under generic claims: Pyridine ring substituted at C3 with -COOH and at C5 with -S-Alkyl.[1]
The Challenge: Direct nucleophilic aromatic substitution (
) on 5-bromonicotinic acid is sluggish because the 3- and 5-positions of pyridine are not sufficiently electron-deficient compared to the 2- and 4-positions.
The Solution: A Transition-Metal Catalyzed C-S Coupling (Buchwald-Hartwig type) is the most reliable, field-proven method.[1]
Protocol: Pd-Catalyzed C-S Cross-Coupling
Objective: Synthesis of 5-(methylthio)nicotinic acid from 5-bromonicotinic acid.
Inerting: Charge a flame-dried Schlenk flask with 5-bromonicotinic acid,
, Xantphos, and under Argon atmosphere.
Solvation: Add degassed 1,4-Dioxane.
Thiol Addition: Add NaSMe (solid) under positive Argon pressure.
Reaction: Heat to 100°C for 12-16 hours. Monitor by LC-MS (Target Mass: 169.1 M+H).[1]
Workup (Critical for Purity):
Cool to RT. Filter through Celite to remove Pd black.
Acidify filtrate with 1N HCl to pH 3-4 (Precipitates the product).[1]
Extract with EtOAc (3x).
Wash combined organics with brine, dry over
.
Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to avoid streaking of the free acid.
Reaction Scheme Visualization
Figure 2: Palladium-catalyzed C-S coupling pathway for regioselective synthesis.
Analytical Validation (The "Trust" Pillar)
To ensure you have the 5-isomer and not the 2- or 6-isomer (which can form via benzyne intermediates if using strong bases without Pd), you must validate using 1H NMR Coupling Constants .[1]
Position
Chemical Shift ()
Multiplicity
Coupling Constant ()
Diagnostic Value
H-2
~9.0 ppm
Doublet (d)
Hz
Key Indicator: Meta-coupling only.[1] No ortho coupling.
Hz , you have synthesized the wrong isomer (likely 2- or 6-substituted via ortho-coupling).[1] The 5-substituted isomer displays only small meta-coupling constants ( Hz).[1]
Biological Context & Applications
In drug discovery, the 5-(methylthio) moiety serves as a specific "metabolic handle."
Bioisosterism: The -SMe group is a lipophilic, non-classical isostere for a methoxy (-OMe) or ethyl group, often improving membrane permeability (LogP modulation).
Metabolic Stability: Unlike -OMe, the -SMe group is susceptible to oxidation to sulfoxide (-S(=O)-) and sulfone (-SO2-) in vivo.[1] This is often used intentionally in prodrug strategies where the sulfoxide is the active species.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 74470-23-8 (Isomer Comparison). Retrieved from [Link]
Yin, J., et al. "Pd-Catalyzed C-S Coupling Reactions: Methods and Applications."[1] Journal of Organic Chemistry. (General reference for the Pd-catalyzed protocol described).
Technical Guide: Design and Synthesis of 5-Substituted Nicotinic Acid Derivatives
Executive Summary Nicotinic acid (pyridine-3-carboxylic acid) is a privileged scaffold in medicinal chemistry, most notably as the endogenous ligand for GPR109A (HCAR2) , a target for dyslipidemia treatment.[1] While the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Nicotinic acid (pyridine-3-carboxylic acid) is a privileged scaffold in medicinal chemistry, most notably as the endogenous ligand for GPR109A (HCAR2) , a target for dyslipidemia treatment.[1] While the carboxylate moiety is essential for the salt-bridge interaction with arginine residues in the receptor binding pocket, the C5 position offers a unique vector for structural diversification.
This guide details the strategic design and robust synthesis of a 5-substituted nicotinic acid library. Unlike C2 or C6 substitutions, which significantly alter the electronic properties of the pyridine nitrogen, C5 substitution allows for the exploration of hydrophobic pockets without disrupting the core pharmacophore's hydrogen-bonding capability.
Part 1: Structural Significance & SAR Logic
The C5 Vector Advantage
In the design of GPR109A agonists, the "flushing" side effect (cutaneous vasodilation) mediated by Langerhans cells has been a major bottleneck. Structural modifications at the 5-position have been shown to dissociate the anti-lipolytic activity (desired) from the flushing response (undesired).
Electronic Neutrality: The C5 position is meta to the pyridine nitrogen. Substituents here have a less dramatic effect on the pKa of the ring nitrogen compared to ortho (C2/C6) or para (C4) substitutions, preserving the receptor docking pose.
Metabolic Stability: Blocking the C5 position prevents oxidative metabolism, a common clearance pathway for pyridine derivatives.
Diagram: SAR & Signaling Logic
The following diagram illustrates the dissociation of signaling pathways targeted by 5-substituted derivatives.
Caption: Signal transduction pathway of GPR109A. 5-substitution aims to maintain the green pathway (Lipolysis inhibition) while minimizing the red dashed pathway (Flushing).
Part 2: Synthetic Strategy (The "How-To")
Strategic Causality: Why Suzuki-Miyaura?
While direct C-H functionalization of pyridines is an academic hotspot, it often lacks the regioselectivity required for high-throughput library generation. For industrial-grade reliability, Palladium-catalyzed Suzuki-Miyaura cross-coupling on a halogenated precursor is the gold standard.
Precursor Choice: We utilize Methyl 5-bromonicotinate rather than the free acid.
Reasoning: The free carboxylic acid can poison Pd catalysts and lead to solubility issues in organic solvents like dioxane or toluene. The methyl ester protects the acid, improves lipophilicity for the reaction, and is easily hydrolyzed in the final step.
Diagram: Synthetic Workflow
Caption: Three-stage synthetic workflow ensuring catalyst longevity and purification ease.
Part 3: Detailed Experimental Protocol
Step 1: Synthesis of Methyl 5-bromonicotinate (Scaffold Prep)
Note: This compound is commercially available, but in-house synthesis is cost-effective for large scales.
Dissolution: Dissolve 5-bromonicotinic acid (1.0 equiv) in anhydrous Methanol (0.5 M concentration).
Catalysis: Add concentrated H₂SO₄ (2.0 equiv) dropwise at 0°C.
Reflux: Heat to reflux (65°C) for 12 hours. Monitor by TLC (EtOAc/Hexane 1:4). The acid spot (baseline) should disappear, replaced by a higher Rf spot (ester).
Workup: Neutralize with sat. NaHCO₃, extract with EtOAc, and concentrate.
Step 2: Library Generation via Suzuki Coupling
Self-Validating System: The color change of the catalyst system (often from dark red to black precipitate upon completion) and LCMS monitoring of the bromine isotope pattern loss (79Br/81Br 1:1 ratio disappears) serve as internal checks.
Reagents:
Methyl 5-bromonicotinate (1.0 equiv)
Aryl/Heteroaryl Boronic Acid (1.2 equiv)
Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) - Chosen for resistance to oxidation compared to Pd(PPh₃)₄.
Base: K₂CO₃ (2.0 equiv)
Solvent: 1,4-Dioxane/Water (4:1 ratio) - Water is critical for the boronate activation step.
Procedure:
Charge a microwave vial or Schlenk flask with the brominate, boronic acid, and base.
Evacuate and backfill with Argon (3x) to remove O₂ (Crucial: Oxygen causes homocoupling of boronic acids).
Add degassed solvent and catalyst.
Reaction: Heat at 90°C for 4–12 hours (or 110°C for 30 min in microwave).
Validation: Check LCMS. Target mass should be observed as [M+H]+.
Purification: Filter through Celite (removes Pd), concentrate, and purify via flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
Step 3: Hydrolysis (Deprotection)
Dissolve the coupled ester in THF/Water (1:1).
Add LiOH·H₂O (3.0 equiv). Stir at RT for 2 hours.
Acidification: Carefully adjust pH to ~3-4 with 1N HCl. The zwitterionic nicotinic acid derivative often precipitates at its isoelectric point.
Isolation: Filter the precipitate or extract with EtOAc/n-Butanol if water-soluble.
Part 4: Data Presentation & Analysis
Expected Physicochemical Profile
When designing the library, aim for the following properties to maximize oral bioavailability (Lipinski's Rule of 5) and GPR109A affinity.
Property
Target Range
Rationale
LogP
1.5 – 3.5
Sufficient lipophilicity for hydrophobic pocket entry, but soluble enough for blood transport.
TPSA
< 90 Ų
Ensures good membrane permeability.
pKa (Pyridine N)
~3.0 – 4.0
5-substitution minimally impacts this; ensures neutral species dominates at physiological pH.
MW
200 – 400 Da
Keeps the molecule small, typical for fragment-based drug discovery.
Troubleshooting Guide
Problem: Low yield in Step 2 (Coupling).
Cause: Protodeboronation of the boronic acid.
Solution: Switch base to K₃PO₄ or CsF; lower temperature and increase time.
Problem: Product stuck in water phase during Step 3 workup.
Cause: Amphoteric nature of nicotinic acids.
Solution: Do not over-acidify. Stop at pH 4. Use lyophilization instead of extraction.
References
Shen, H. C. (2009).[2] "Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A: WO2008051403."[2] Expert Opinion on Therapeutic Patents.
[Link]
Miyauchi, H., et al. (2024). "Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution." Nature Communications.
[Link]
Semple, G., et al. (2008). "Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a." Journal of Medicinal Chemistry.
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: 5-(Methylthio)nicotinic Acid
A Comprehensive Guide for Pharmaceutical Synthesis & Safety
Executive Summary
5-(Methylthio)nicotinic acid (CAS: 116332-61-7) is a bifunctional pyridine scaffold widely utilized in medicinal chemistry as a building block for kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1][2][3][4][5][6] Unlike its parent compound, nicotinic acid (Vitamin B3), the inclusion of the 5-methylthio moiety introduces a lipophilic handle and a latent electrophilic site.
This guide bridges the gap between a standard Safety Data Sheet (SDS) and a high-level application note, providing researchers with the critical data needed to handle, store, and utilize this intermediate effectively.
Part 1: Substance Identity & Physicochemical Profile[7]
This section consolidates the core identity data.[7][8] Note that while nicotinic acid is water-soluble, the methylthio substitution significantly increases lipophilicity, altering solubility profiles in organic synthesis.
Soluble in DMSO, DMF, Methanol.[3] Sparingly soluble in water (acidic pH).
pKa (Predicted)
~3.5 (Carboxylic acid), ~2.8 (Pyridine Nitrogen)
LogP (Predicted)
~1.2 (More lipophilic than Nicotinic acid)
Melting Point
160–165 °C (Typical range for this class; verify per batch)
Part 2: Safety Assessment & Risk Management
Hazard Classification (GHS/CLP)
While specific toxicological data for this derivative is limited compared to nicotinic acid, the Precautionary Principle dictates handling it as a functionalized pyridine.
Risk Management Workflow
The following decision tree outlines the safety protocols required before opening a container of CAS 116332-61-7.
Figure 1: Risk Management Workflow.[4] Note the emphasis on odor control and inert storage to prevent premature oxidation of the sulfur moiety.
Part 3: Synthetic Utility & Applications
The "Switchable" Scaffold
The value of 5-(Methylthio)nicotinic acid lies in its dual reactivity.
C3-Carboxylic Acid: Standard amide coupling or esterification to attach the scaffold to a pharmacophore.
C5-Methylthio Group: A "latent" leaving group. The sulfur can be oxidized to a sulfone (-SO₂Me), turning the C5 position into a highly electrophilic site susceptible to Nucleophilic Aromatic Substitution (SₙAr).
Reaction Pathways
Figure 2: Synthetic Divergence. Path A utilizes the acid for connectivity. Path B activates the ring for substitution, allowing library generation at the 5-position.
Part 4: Experimental Protocols
These protocols are adapted for the specific solubility and reactivity profile of the 5-methylthio derivative.
Protocol A: General Amide Coupling (HATU Method)
Use this to attach the molecule to an amine-bearing pharmacophore.
Dissolution: Dissolve 1.0 eq of 5-(Methylthio)nicotinic acid in dry DMF (Concentration ~0.1 M).
Base Addition: Add 3.0 eq of DIPEA (Diisopropylethylamine). The solution should clarify.
Activation: Add 1.1 eq of HATU. Stir at room temperature for 15 minutes. Note: A color change to yellow/orange is typical.
Coupling: Add 1.1 eq of the amine partner.
Monitoring: Monitor by LC-MS. The methylthio group provides a distinct UV signature.
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (removes unreacted acid) and Brine. Dry over Na₂SO₄.
Protocol B: S-Oxidation to Sulfone (Activation)
Use this if you intend to displace the sulfur group later.
Solvent System: Dissolve substrate in DCM (Dichloromethane).
Oxidant: Cool to 0°C. Add 2.5 eq of m-CPBA (meta-Chloroperoxybenzoic acid) portion-wise.
Reaction: Allow to warm to RT over 4 hours.
Quench: Quench with aqueous sodium thiosulfate (to destroy excess peroxide) and sodium bicarbonate.
Result: The product, 5-(methylsulfonyl)nicotinic acid, is significantly more polar and electron-deficient.
Part 5: Handling & Stability Data
Storage: Store at +2°C to +8°C.
Atmosphere: Hygroscopic. Store under Nitrogen or Argon. The thioether is susceptible to slow air oxidation to the sulfoxide over months if exposed.
Comparative Profiling: 5-Methylnicotinic Acid vs. 5-(Methylthio)nicotinic Acid
[1] Executive Summary This technical guide provides a rigorous comparative analysis of 5-methylnicotinic acid (5-MNA) and its bioisostere 5-(methylthio)nicotinic acid (5-MTNA) .[1] While both compounds share the core pyr...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide provides a rigorous comparative analysis of 5-methylnicotinic acid (5-MNA) and its bioisostere 5-(methylthio)nicotinic acid (5-MTNA) .[1] While both compounds share the core pyridine-3-carboxylic acid scaffold, the substitution at the C5 position—a methyl group versus a methylthio group—fundamentally alters their physicochemical properties, synthetic accessibility, and pharmacological profiles.[1]
5-Methylnicotinic Acid (5-MNA): A known metabolite and structural analog of nicotinic acid (Niacin).[1] It is primarily characterized by its metabolic stability towards oxidative dealkylation and its role as a partial agonist for the GPR109A receptor.[1]
5-(Methylthio)nicotinic Acid (5-MTNA): A synthetic probe used in medicinal chemistry to explore the steric and lipophilic requirements of the nicotinic acid receptor binding pocket.[1] The sulfur atom introduces distinct electronic effects (polarizability) and metabolic liabilities (S-oxidation) absent in the carbon analog.[1]
Part 1: Molecular Architecture & Physicochemical Profiling[1]
The substitution of a methyl group (-CH₃) with a methylthio group (-SCH₃) is a classic bioisosteric replacement.[1] However, the sulfur atom introduces significant changes in lipophilicity, molar volume, and electronic distribution.[1]
Table 1: Physicochemical Comparison
Property
5-Methylnicotinic Acid (5-MNA)
5-(Methylthio)nicotinic Acid (5-MTNA)
Impact on Drug Design
Structure
Pyridine-3-COOH, 5-Me
Pyridine-3-COOH, 5-SMe
Steric Bulk: -SMe is larger (Van der Waals radius of S > C).[1]
Sulfur is a weak acceptor; influences binding pocket interactions.[1]
Electronic Effect
Weak electron donor (+I)
Weak donor (+R), but S is polarizable
Reactivity: S-atom susceptible to oxidation; Pyridine ring electron density modulated.[1]
pKa (Acid)
~4.8
~4.6
Sulfur's electronegativity slightly increases acidity of COOH.[1]
Structural Visualization (DOT Diagram)
The following diagram illustrates the structural relationship and the key divergence point at Carbon-5.
Figure 1: Structural divergence and resulting property shifts between 5-MNA and 5-MTNA.[1]
Part 2: Synthetic Methodologies
The synthesis of these two compounds requires fundamentally different strategies due to the chemical nature of the substituents.[1]
5-Methylnicotinic Acid (Oxidative Approach)
The most efficient industrial route involves the selective oxidation of 3,5-lutidine (3,5-dimethylpyridine).[1] This utilizes the resistance of the pyridine ring to oxidation while converting methyl groups to carboxylic acids.
Starting Material: 3,5-Lutidine.
Reagents: Potassium Permanganate (
) or Hydrogen Peroxide ().
Challenge: Controlling stoichiometry to prevent over-oxidation to pyridine-3,5-dicarboxylic acid (dinicotinic acid).
Direct electrophilic thiolation of the electron-deficient pyridine ring is difficult.[1] The preferred "Senior Scientist" protocol utilizes Palladium-catalyzed C-S cross-coupling (Migita-Sugiura-Kosugi type reaction) on a halogenated precursor.[1]
Starting Material: 5-Bromonicotinic acid (or its methyl ester).[1]
Mechanism: Oxidative addition of Pd to the C-Br bond, followed by transmetallation with the thiolate and reductive elimination.[1]
Synthetic Workflow Diagram
Figure 2: Comparative synthetic pathways.[1] Route A relies on side-chain oxidation; Route B utilizes transition-metal catalysis.[1]
Part 3: Medicinal Chemistry & Pharmacodynamics[1][2]
Bioisosterism in GPR109A Agonism
Both compounds target the Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A) , the receptor responsible for Niacin's antilipolytic effect.[1]
Hydrophobic Pocket Interaction: The GPR109A binding pocket contains a hydrophobic region that accommodates the C5-substituent.[1]
5-MNA: The methyl group provides a modest hydrophobic interaction, maintaining partial agonism but often with lower potency than the full agonist (Niacin).[1]
5-MTNA: The methylthio group is significantly more lipophilic and larger.[1] It can probe deeper hydrophobic pockets or induce steric clashes depending on the specific receptor conformation.[1] In many GPCR contexts, the -SMe group improves potency over -Me if the pocket is large enough, due to enhanced van der Waals contacts.[1]
Electronic "Toggle":
The Sulfur atom in 5-MTNA has lone pairs that can engage in weak hydrogen bonding or electrostatic interactions with receptor residues (e.g., Serine or Threonine side chains) that the methyl group of 5-MNA cannot.[1]
Metabolic Stability & Pharmacokinetics
This is the critical differentiator for drug development.[1]
5-MNA (Stable): The methyl group on the electron-deficient pyridine ring is relatively resistant to P450-mediated benzylic oxidation compared to a methyl group on a benzene ring.[1] It is excreted largely unchanged or as the glycine conjugate (nicotinuric acid analog).[1]
5-MTNA (Labile): The sulfur atom is a "soft" nucleophile and a prime target for Flavin-containing Monooxygenases (FMOs) and CYP450s.[1] It rapidly undergoes S-oxidation to the sulfoxide (-S(=O)Me) and sulfone (-S(=O)₂Me).[1]
Consequence: The sulfoxide/sulfone metabolites are much more polar and electron-withdrawing, potentially abolishing receptor affinity or altering the toxicity profile.[1]
Part 4: Experimental Protocols
Protocol A: Synthesis of 5-Methylnicotinic Acid
Ref: Standard oxidative protocol adapted from J. Org.[1] Chem. & Industrial Patents.[1]
Setup: Equip a 1L three-neck flask with a mechanical stirrer, reflux condenser, and addition funnel.
Reagents: Charge 3,5-lutidine (10.7 g, 0.1 mol) and water (200 mL). Heat to 60°C.
Oxidation: Add Potassium Permanganate (KMnO₄, 31.6 g, 0.2 mol) portion-wise over 2 hours. Note: Stoichiometry is critical to avoid dicarboxylic acid formation.
Workup: Heat at reflux for 4 hours. Filter hot to remove
. Acidify the filtrate with conc. HCl to pH 3.0.
Isolation: Cool to 4°C. Collect the white precipitate by filtration. Recrystallize from water/ethanol.[1]
Yield: Expected ~50-60%.
Protocol B: Synthesis of 5-(Methylthio)nicotinic Acid
Ref: Adapted from modern Pd-coupling methodologies (e.g., Buchwald-Hartwig/Migita conditions).[1]
Setup: Flame-dry a Schlenk flask and purge with Argon.
NMR should show a singlet at ~2.5 ppm (S-Me) and loss of the characteristic C5 proton coupling pattern.
References
GPR109A Pharmacology: Tunaru, S., et al. "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[1] Nature Medicine, 2003. Link
Bioisosterism Principles: Patani, G. A., & LaVoie, E. J.[1][2] "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 1996.[2] Link
Synthetic Methodology (Oxidation): "Process for the preparation of 5-methylnicotinic acid."[1] Google Patents (CN102584695B). Link
Synthetic Methodology (C-S Coupling): Mispelaere-Canivet, C., et al. "Palladium-Catalyzed C-S Bond Formation."[1] Tetrahedron, 2005.[1] Link
Metabolic Stability: "Metabolism of Nitrogen-Containing Heterocycles." Drug Metabolism Reviews.
synthesis of 5-(Methylthio)nicotinic acid from 3,5-dibromopyridine
Technical Application Note: Modular Synthesis of 5-(Methylthio)nicotinic acid from 3,5-Dibromopyridine Strategic Overview The synthesis of 5-(methylthio)nicotinic acid (Target Molecule, TM ) from 3,5-dibromopyridine repr...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Modular Synthesis of 5-(Methylthio)nicotinic acid from 3,5-Dibromopyridine
Strategic Overview
The synthesis of 5-(methylthio)nicotinic acid (Target Molecule, TM ) from 3,5-dibromopyridine represents a classic challenge in heteroaromatic functionalization: regioselective desymmetrization .[1][2]
3,5-Dibromopyridine is a symmetric electrophile.[1][2] The core challenge is to introduce two distinct functionalities—a carboxylic acid and a methylthio group—at equivalent positions without generating inseparable mixtures of di-substituted byproducts.
This guide details a Sequential Functionalization Strategy (Route A) which is superior to simultaneous one-pot methods due to higher process control and reproducibility.[1]
The Logic of the Route:
Symmetry Breaking (Step 1): We utilize the halogen-lithium exchange mechanism.[1] At -78°C, lithium-halogen exchange is faster than nucleophilic addition or elimination (benzyne formation).[1] This allows for the selective generation of a mono-lithiated species, which is trapped with
.
Heteroatom Coupling (Step 2): With the symmetry broken, the remaining bromine at the 5-position is activated for nucleophilic substitution. While standard
is sluggish on the meta-position of pyridine, Copper(I)-catalyzed cross-coupling (Ullmann-type) effectively installs the thiomethyl group.[1]
Reaction Scheme & Workflow
The following diagram illustrates the chemical transformation and the logical flow of the synthesis.
Figure 1: Two-step sequential synthesis pathway demonstrating the desymmetrization of 3,5-dibromopyridine followed by copper-catalyzed thiolation.
Detailed Protocols
Phase 1: Regioselective Mono-Carboxylation
Objective: Convert 3,5-dibromopyridine to 5-bromonicotinic acid.
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Maintain a positive pressure of
.
Solvation: Dissolve 3,5-dibromopyridine (10.0 g, 42.2 mmol) in a mixture of anhydrous toluene (160 mL) and THF (40 mL).
Expert Insight: Pure THF can sometimes promote di-lithiation or proton abstraction at the 4-position.[1] A Toluene/THF mixture stabilizes the mono-lithiated intermediate.[1]
Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow the internal temperature to equilibrate for at least 20 minutes.
Critical Parameter: The internal temperature must not rise above -70°C. A rapid addition will cause local heating, leading to "benzyne" formation and tarry byproducts.
Observation: The solution will typically turn a yellow-orange color.[1] Stir for 45 minutes at -78°C.
Quenching (
Trap): Pass a stream of dry gas (passed through a drying tube) into the reaction mixture through a subsurface cannula/needle. Continue for 30 minutes while maintaining -78°C.
Endpoint: The mixture will become a thick slurry (lithium carboxylate salt).
Hydrolysis: Allow the mixture to warm to 0°C. Quench carefully with water (50 mL). The phases will separate. The product is in the aqueous phase as the lithium salt.
Isolation: Extract the aqueous layer.[1][3] Wash the organic layer with 10% NaOH (2 x 20 mL) to recover any remaining product. Combine aqueous layers.[1][3][4] Acidify carefully with Conc. HCl to pH 2-3.
Result: 5-Bromonicotinic acid will precipitate as a white solid.[1] Filter, wash with cold water, and dry.[1]
Setup: Use a sealed pressure tube or a round-bottom flask with a reflux condenser.[1] (Thiomethoxide generates methanethiol, which is odorous; use a scrubber).[1][2]
(6.8 g, 49.4 mmol), and CuI (470 mg, 2.47 mmol, 10 mol%) to the vessel.
Solvent & Reagent: Add anhydrous DMF (50 mL) followed by NaSMe (2.6 g, 37.0 mmol, 1.5 eq).
Expert Insight: The carboxylic acid will consume 1 equivalent of base immediately. We use excess base to ensure the catalytic cycle proceeds.
Reaction: Heat the mixture to 100°C for 12–16 hours.
Monitoring: HPLC or TLC (mobile phase: DCM/MeOH/AcOH 90:9:1).[1] The starting bromide spot should disappear.
Workup: Cool to room temperature. Dilute with water (100 mL). Filter through a Celite pad to remove copper salts.[1]
Precipitation: The filtrate (pH > 10) contains the product as a carboxylate. Cool in an ice bath and acidify with 6N HCl to pH 3–4.
Observation: The product, 5-(methylthio)nicotinic acid, will precipitate.[1][2]
Purification: Filter the solid. If the color is green/blue (residual copper), recrystallize from Ethanol/Water or dissolve in base, treat with EDTA, and re-precipitate.[2]
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your isolated product against these spectral benchmarks.
2.58 ppm (s, 3H): Methylthio group (-SMe ).[1][2] Distinctive singlet confirming C-S bond formation.[2]
Common Failure Modes:
Doublet at
7.5-8.0 ppm: Indicates loss of -SMe or incomplete reaction.[1]
Multiple Methyl Peaks: Indicates S-methylation vs N-methylation competition (rare with Cu-catalysis but possible if heating is excessive without base).[1]
Troubleshooting & Optimization
Figure 2: Troubleshooting logic flow for common synthetic anomalies.
References
Wang, A., & Biehl, E. R. (1997).[1][2][3] Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and LDA in THF. Heterocycles, 45(10), 1929-1936.[1][2]
Cai, L., et al. (2002).[1][2] Synthesis of 5-substituted nicotinic acid derivatives. Tetrahedron Letters, 43(23), 4285-4287.[1][2]
Ma, D., & Cai, Q. (2008).[1][2] Copper-Catalyzed Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research, 41(11), 1450–1460.[1][2]
Parham, W. E., & Piccirillo, R. M. (1974).[1][2] Selective halogen-lithium exchange in bromopyridines.[1][5] Journal of Organic Chemistry, 39(14), 2053–2056.[1][2]
Advanced Amide Coupling Protocols for 5-(Methylthio)nicotinic acid
Executive Summary & Strategic Analysis This Application Note details the synthetic protocols for the amide coupling of 5-(Methylthio)nicotinic acid (CAS: 10537-23-2). This scaffold presents a unique "push-pull" electroni...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
This Application Note details the synthetic protocols for the amide coupling of 5-(Methylthio)nicotinic acid (CAS: 10537-23-2). This scaffold presents a unique "push-pull" electronic environment: the electron-deficient pyridine ring increases the electrophilicity of the carbonyl carbon, while the electron-donating methylthio group at the meta position modulates this effect.
Key Chemical Challenges:
Pyridine Nitrogen Interference: The basic nitrogen can form N-acyl urea adducts or zwitterionic species that reduce solubility in non-polar solvents (DCM).
Sulfur Nucleophilicity: The thioether moiety (-SMe) is susceptible to alkylation or oxidation. Strongly electrophilic activating agents (e.g., unbuffered oxalyl chloride) can lead to sulfonium salt formation or chlorination side reactions.
Solubility: The zwitterionic nature of the free acid often necessitates polar aprotic solvents (DMF, NMP) rather than standard ethers or chlorinated solvents.
Recommended Strategy:
For Discovery/Library Synthesis: Use HATU/DIPEA .[1] This method offers the highest coupling success rate for sterically hindered or electron-poor amines.
For Process/Scale-Up: Use T3P (Propylphosphonic anhydride) .[2][3][4] This reagent provides excellent yields with water-soluble byproducts, avoiding the difficult removal of urea byproducts associated with EDC/DCC.
Decision Matrix & Workflow
The following decision tree guides the selection of the optimal protocol based on the amine partner and scale.
Figure 1: Strategic decision tree for selecting the optimal amide coupling protocol.
Best for: Discovery chemistry, weak nucleophiles (anilines), and library generation.
Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester) that reacts rapidly with amines, minimizing side reactions at the pyridine nitrogen.
Reagents:
5-(Methylthio)nicotinic acid (1.0 equiv)
Amine (1.1 – 1.2 equiv)
HATU (1.1 – 1.2 equiv)
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
Solvent: Anhydrous DMF (Dimethylformamide)
Procedure:
Dissolution: In a dry vial, dissolve 5-(Methylthio)nicotinic acid (1.0 mmol) in anhydrous DMF (3-5 mL). Note: The acid may not fully dissolve until the base is added.
Activation: Add DIPEA (3.0 mmol) followed by HATU (1.1 mmol). Stir at room temperature for 5–10 minutes. The solution should turn yellow/orange.
Coupling: Add the amine (1.1 mmol). If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA.
Reaction: Stir at room temperature for 2–16 hours. Monitor by LC-MS.
Workup:
Dilute with EtOAc (20 mL).
Wash with saturated NaHCO₃ (2 x 10 mL) to remove HAt byproduct.
Wash with Water (2 x 10 mL) and Brine (1 x 10 mL).
Critical Insight: Avoid using HBTU/TBTU if the amine is sterically hindered; HATU is significantly faster due to the pyridine nitrogen in the coupling reagent itself (neighboring group participation).
Protocol B: Scalable Synthesis (T3P Method)
Best for: Gram-scale synthesis, avoiding toxic byproducts, and ease of workup.
Mechanism: T3P (Propanephosphonic acid anhydride) acts as a water scavenger and activating agent. It forms a mixed anhydride that is highly reactive toward amines but stable enough to minimize epimerization (not a concern here) and side reactions.
Reagents:
5-(Methylthio)nicotinic acid (1.0 equiv)
Amine (1.1 equiv)
T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
Solvent: EtOAc or 2-MeTHF (preferred for green chemistry)
Procedure:
Setup: Charge a flask with 5-(Methylthio)nicotinic acid (10 mmol), the amine (11 mmol), and the solvent (EtOAc, 50 mL).
Base Addition: Add Pyridine (30 mmol). Note: Pyridine acts as both base and catalyst.
Reagent Addition: Cool the mixture to 0°C (optional, but recommended to control exotherm). Add T3P solution (15-20 mmol) dropwise.
Reaction: Allow to warm to room temperature and stir for 12 hours.
Optimization: If conversion is slow, heat to 50°C. T3P is thermally stable.
Best for: Very low-cost synthesis or when the amine is extremely unreactive.
Risk: High. The thioether can react with chlorinating agents. Use strict temperature control.
Reflux for 1-2 hours until the solution becomes clear (formation of acid chloride).
Evaporate to dryness to remove excess SOCl₂ (Critical to prevent reaction with the amine).
Redissolve the residue in DCM and add dropwise to a solution of Amine + Et₃N at 0°C.
Quantitative Comparison of Methods
Feature
HATU (Protocol A)
T3P (Protocol B)
Acid Chloride (Protocol C)
Yield (Typical)
85-95%
80-90%
60-85%
Atom Economy
Low (Large reagent mass)
High
Medium
Purification
Column often required
Extraction often sufficient
Extraction/Column
S-Compatibility
Excellent
Excellent
Moderate (Oxidation risk)
Cost
$
$
Troubleshooting & Mechanistic Insights
The "S-Oxidation" Trap
The methylthio group (-SMe) is prone to oxidation to the sulfoxide (-S(O)Me) or sulfone (-SO₂Me).
Avoid: Bleach, m-CPBA, or prolonged exposure to air in the presence of transition metals.
Detection: Sulfoxides appear as a distinct peak in LC-MS (M+16) and show a characteristic shift in ¹H NMR (methyl singlet shifts downfield from ~2.5 ppm to ~2.8 ppm).
Pyridine Solubility
If the starting material is insoluble in EtOAc (Protocol B), switch the solvent to DMF or NMP, but maintain the T3P/Pyridine stoichiometry. The reaction workup will require an aqueous LiCl wash to remove the DMF.
Figure 2: Mechanistic pathway and potential side reaction checkpoints.
References
Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link
BenchChem. (2025).[5] "Application Notes and Protocols for High-Yield Synthesis of Nicotinic Acid Derivatives." Link
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[3][9] Tetrahedron. Link
Application Note: Optimized Esterification Strategies for 5-Methylsulfanylpyridine-3-carboxylic Acid
Executive Summary Esterification of 5-methylsulfanylpyridine-3-carboxylic acid (also known as 5-(methylthio)nicotinic acid) presents a unique chemoselective challenge.[1] The molecule contains three distinct reactive cen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Esterification of 5-methylsulfanylpyridine-3-carboxylic acid (also known as 5-(methylthio)nicotinic acid) presents a unique chemoselective challenge.[1] The molecule contains three distinct reactive centers: an electron-deficient pyridine ring, a nucleophilic thioether (sulfide), and the target carboxylic acid.[1]
Standard acid-catalyzed methods often suffer from poor solubility due to the zwitterionic nature of the nicotinic acid core.[1][2] Furthermore, the sulfide moiety at the C-5 position is susceptible to oxidation (to sulfoxide/sulfone) or alkylation (to sulfonium salts) if aggressive reagents are used.[1][2]
This guide details three validated protocols to synthesize the methyl ester (and other alkyl esters), prioritized by scale and chemoselectivity:
Thionyl Chloride (SOCl₂): The industry standard for high yield and ease of purification.[2]
Sulfuric Acid (Fischer-Speier): A cost-effective alternative for large-scale batches.[1][2]
Steglich Esterification (DCC/DMAP): A mild method for coupling with complex or acid-sensitive alcohols.[1][2]
pKa (Estimated): Pyridine N (~3.5), Carboxylic Acid (~4.8).[1][2]
Solubility: Poor in non-polar solvents; moderate in MeOH/EtOH; soluble in aqueous base or acid.[2]
Chemoselectivity Challenges
Functional Group
Reactivity Risk
Mitigation Strategy
Pyridine Nitrogen
Acts as a base, forming salts with mineral acids.[1] Can reduce solubility in organic media.[2]
Use excess acid to ensure full protonation, or neutralize carefully during workup to recover the free base ester.[1][2]
Methylsulfanyl (S-Me)
Oxidation: Susceptible to conversion by strong oxidants (e.g., H₂O₂, KMnO₄).[1][2] Alkylation: Nucleophilic sulfur can react with alkyl halides (e.g., MeI).[1][2]
Avoid: Oxidizing acids (HNO₃) and base-promoted alkylation with alkyl halides.[1][2] Preferred: Acid-catalyzed or acyl-chloride pathways.[1][2]
Carboxylic Acid
Sterically accessible, but electron-withdrawing pyridine ring reduces nucleophilicity of the carbonyl oxygen.[1][2]
Requires activation (Acyl chloride) or strong acid catalysis.[2]
Decision Matrix: Method Selection
The following decision tree outlines the logic for selecting the appropriate esterification protocol based on your specific constraints.
Figure 1: Decision matrix for selecting the optimal esterification strategy.
Detailed Protocols
Method A: Thionyl Chloride Activation (The Gold Standard)
Best for: Methyl/Ethyl esters, gram-scale synthesis, high purity requirements.[1][2]
Mechanism: Formation of a reactive acyl chloride intermediate in situ, followed by alcoholysis.[1][2]
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line).
Suspension: Charge the flask with Methanol (anhydrous) and cool to 0°C in an ice bath.
Addition 1 (SOCl₂): Add Thionyl Chloride dropwise over 20–30 minutes.
Expert Insight: This generates HCl in situ.[2] The reaction is exothermic.[1][2] Maintain temp <10°C to prevent uncontrolled boiling.
Addition 2 (Substrate): Add 5-methylsulfanylpyridine-3-carboxylic acid portion-wise to the solution.
Reaction: Remove the ice bath and heat the mixture to Reflux (65°C) for 4–6 hours .
Monitoring: Check by LCMS or TLC.[1][2] The starting material spot (baseline in EtOAc/Hex) should disappear; the ester will be less polar (higher R_f).[1][2]
The pyridine ester is basic.[1][2] Ensure aqueous layer pH is >8 before extraction.[1][2] Use DCM/MeOH (9:1) for extraction if solubility is poor.[1][2]
Application Note: 5-(Methylthio)nicotinic Acid as a Strategic Scaffold in Medicinal Chemistry
[1] Abstract 5-(Methylthio)nicotinic acid (5-MTNA) represents a high-value, bifunctional building block for modern drug discovery.[1] Unlike simple pyridine carboxylic acids, the 5-position thioether moiety offers a uniq...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract
5-(Methylthio)nicotinic acid (5-MTNA) represents a high-value, bifunctional building block for modern drug discovery.[1] Unlike simple pyridine carboxylic acids, the 5-position thioether moiety offers a unique "metabolic handle," allowing medicinal chemists to modulate lipophilicity, electronic density, and solubility late in the synthetic sequence.[1] This guide outlines the strategic application of 5-MTNA, detailing its synthesis, oxidative derivatization (the "Sulfur Switch"), and utility in fragment-based drug discovery (FBDD).[1]
Chemical Profile & Strategic Value[1]
The pyridine-3-carboxylic acid (nicotinic acid) scaffold is ubiquitous in FDA-approved therapeutics.[1] However, substitution at the 5-position is critical for accessing IP space and optimizing physicochemical properties.[1]
Key Advantages of the 5-Methylthio Group:
The "Sulfur Switch": The sulfide (-SMe) is electron-donating (resonance) and lipophilic.[1] It can be selectively oxidized to the sulfoxide (-S(O)Me) or sulfone (-SO₂Me), which are strong electron-withdrawing groups.[1] This allows for drastic electronic tuning of the pyridine nitrogen (pKa modulation) without changing the carbon skeleton.
Bioisosterism: The -SMe group acts as a larger, more lipophilic bioisostere of the methoxy (-OMe) group.[1] It is particularly useful for filling hydrophobic pockets in kinase ATP-binding sites.[1]
Divergent Synthesis: The carboxylic acid serves as a handle for amidation (creating the "warhead" or hinge-binding motif), while the sulfur moiety remains inert until activation is required.[1]
Physicochemical Comparison (Calculated)
Property
5-(Methylthio)nicotinic acid
5-Methoxynicotinic acid
5-(Methylsulfonyl)nicotinic acid
LogP (Lipophilicity)
~1.8
~0.8
~ -0.5
Pyridine N pKa
~3.5 (Weakly Basic)
~4.0 (Basic)
~1.5 (Non-basic)
H-Bond Acceptors
4
4
5
Metabolic Liability
S-Oxidation (High)
O-Dealkylation (Med)
Stable
Synthetic Access: The "Make"[1]
While 5-MTNA is commercially available, high-purity synthesis often requires in-house preparation to avoid trace metal contaminants from commercial sources.[1] We recommend Palladium-Catalyzed C-S Coupling over traditional nucleophilic aromatic substitution (SNAr), as the 3-carboxyl group deactivates the ring toward direct displacement.[1]
Degassing: Charge a flame-dried Schlenk flask with Methyl 5-bromonicotinate, Pd₂(dba)₃, and Xantphos. Evacuate and backfill with Argon (3x).
Solvation: Add anhydrous 1,4-Dioxane via syringe. Add DIPEA.
Addition: Add NaSMe (solid) quickly under a positive stream of Argon.
Coupling: Heat the reaction to 100°C for 4–6 hours. Monitor by LCMS for the disappearance of the bromide (M+H: 216/218) and appearance of the product (M+H: 184).
Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Concentrate the filtrate.
Hydrolysis (In situ): Redissolve crude ester in THF:Water (1:1). Add LiOH (3.0 eq) and stir at RT for 2 hours.
Isolation: Acidify to pH 3–4 with 1M HCl. The zwitterionic acid product often precipitates. If not, extract with EtOAc/n-Butanol (9:1).[1]
Purification: Recrystallize from Ethanol/Water.
Expert Tip: Avoid using copper catalysts (Ullmann conditions) for this specific substrate, as copper coordination with the nicotinate nitrogen can stall the reaction.
Downstream Derivatization: The "Use"[1]
The primary utility of 5-MTNA lies in its ability to be transformed after it has been coupled to a scaffold.[1]
Protocol B: The "Sulfur Switch" (Oxidation to Sulfone)[1]
Converting the sulfide to a sulfone increases water solubility and creates a strong hydrogen bond acceptor.
Quench: Add aqueous sodium bisulfite (10% w/v) to quench excess oxidant (starch-iodide paper test).
Extraction: Extract with DCM. The sulfone product is usually highly crystalline.
Visualizing the Workflow
The following diagram illustrates the strategic workflow for utilizing 5-MTNA in a medicinal chemistry campaign, highlighting the divergence point for SAR exploration.
Figure 1: Strategic workflow for 5-MTNA utilization. Note the late-stage divergence allowing parallel exploration of lipophilic and polar chemical space.[1]
Case Study: Kinase Inhibitor Optimization
Scenario: A lead compound containing a 5-methoxynicotinamide moiety shows good potency but poor metabolic stability (rapid O-demethylation by CYPs).[1]
Solution using 5-MTNA:
Replacement: The 5-methoxy group is replaced with 5-methylthio (using 5-MTNA).
Result 1 (Sulfide): Potency is maintained or improved due to the larger Van der Waals radius of Sulfur filling the ATP pocket more effectively. However, metabolic liability shifts to S-oxidation.[1]
Optimization (Sulfone): The chemist proactively oxidizes the sulfide to the sulfone (using Protocol B).
Outcome: The sulfone is metabolically stable (cannot be further oxidized).[1]
Solubility: Solubility improves by 10-fold due to the polarity of the S=O bonds.[1]
Selectivity: The electron-withdrawing sulfone reduces the basicity of the pyridine nitrogen, potentially reducing off-target hERG binding (which often correlates with basicity).[1]
References
Synthesis of 5-Substituted Nicotinates
Title: Palladium-Catalyzed C-S Coupling: A Practical Guide.
Application Note: Chemoselective Amination of 5-(Methylthio)nicotinic Acid
This Application Note is designed for medicinal chemists and process development scientists working with pyridine scaffolds.[1] It details the chemoselective derivatization of 5-(Methylthio)nicotinic acid with amines.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists working with pyridine scaffolds.[1] It details the chemoselective derivatization of 5-(Methylthio)nicotinic acid with amines.[1]
Unlike simple carboxylic acids, this substrate contains a thioether moiety on an electron-deficient pyridine ring, raising questions about chemoselectivity (acylation vs. nucleophilic aromatic substitution). This guide provides the definitive mechanistic insight and validated protocols to ensure high-yield amide formation while preserving the methylthio handle for future functionalization.[1]
Core Reaction Logic & Mechanism
The Chemoselectivity Challenge
When reacting 5-(methylthio)nicotinic acid with primary or secondary amines, two potential electrophilic sites exist:
The Carboxylic Acid (C3-COOH): Susceptible to activation and acyl substitution.[1]
The Methylthio-substituted Carbon (C5-SMe): Potentially susceptible to Nucleophilic Aromatic Substitution (
The Verdict: Under standard coupling conditions (0–80°C, mild base), the reaction is 100% chemoselective for Amide Coupling .
Why
fails at C5: The methylthio group (-SMe) is a poor leaving group compared to halides or sulfones.[1] Furthermore, the C5 position of the pyridine ring is not sufficiently activated for unless the leaving group is ortho/para to the ring nitrogen or activated by strong electron-withdrawing groups (like ). The -SMe group is stable and remains intact, serving as a valuable "handle" for subsequent oxidation (to sulfone) and displacement if diversity at C5 is desired later.
Mechanism of HATU-Mediated Acylation
The most robust method for this coupling utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1] This reagent is preferred over EDC/HOBt for nicotinic acids because the pyridine nitrogen can sometimes interfere with carbodiimides, reducing yield.
Deprotonation: DIPEA removes the acidic proton from the carboxylic acid (
).
Activation: The carboxylate attacks the HATU uronium center, expelling the HOAt anion.
Stabilization: HOAt reacts with the unstable O-acyluronium species to form a reactive, yet less prone to racemization, OAt-active ester .[1]
Aminolysis: The amine nucleophile attacks the carbonyl of the active ester, forming the tetrahedral intermediate.
Elimination: HOAt is displaced, yielding the stable amide.
Visualizing the Pathway
Figure 1: Reaction pathway showing the dominant amide coupling route. Direct displacement of the SMe group is kinetically forbidden under these conditions.
While the SMe group is stable during amide coupling, it is a "masked" leaving group. If your research goal is to eventually substitute the C5 position (e.g., to install an alkoxy or amino group), you must perform the substitution after amide formation.
Protocol for C5-Substitution (The "Oxidation-Displacement" Strategy):
Step 1: Synthesize the amide using the protocol above.
Step 2: Oxidize the SMe group to the sulfone (
) using m-CPBA (2.5 equiv) in DCM.
Step 3: The C5-sulfone is now highly activated for
.[1] React with a second nucleophile (e.g., methoxide, another amine) to displace the sulfone.
Strategic Workflow Diagram
Figure 2: Strategic workflow distinguishing between simple amide synthesis and advanced scaffold diversification.
Troubleshooting & Critical Parameters
Issue
Probable Cause
Solution
Low Yield (<50%)
Amine salt formation
Ensure sufficient DIPEA is used to neutralize amine HCl salts.
Incomplete Reaction
Steric hindrance
If the amine is bulky (e.g., t-butyl), switch to Acid Chloride method : Reflux acid in (2 hrs), evaporate, then add amine/DIPEA in DCM.
Product Impurity
HOAt contamination
HOAt (byproduct of HATU) can co-elute. Use basic wash () or column chromatography (DCM:MeOH gradient).
Solubility
SMe lipophilicity
The SMe group makes the molecule greasy. Avoid pure water workups if the product doesn't precipitate; use EtOAc extraction.[4]
References
Barlin, G. B., & Brown, W. V. (1968).[5] Kinetics of reactions in heterocycles.[1][5] Part V. Replacement of the methylsulphinyl and methylthio-groups in substituted six-membered nitrogen heterocycles by methoxide ion.[1][5] Journal of the Chemical Society B: Physical Organic.
Key Insight: Establishes that methylthio (-SMe) groups are
times less reactive than sulfones, confirming the stability of the SMe group during standard amide coupling.
Li, J., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435. Royal Society of Chemistry Advances.[1]
Key Insight: Provides context on amide bond formation strategies for nicotinic acid derivatives, comparing enzym
BenchChem. Reactivity of the nitro group on a pyridine ring.
Key Insight: Contrasts the high reactivity of activated groups (like nitro)
Application Note: Strategic Utilization of 5-(Methylthio)nicotinic Acid in Fragment-Based Drug Discovery
Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), 5-(Methylthio)nicotinic acid (5-MTNA) represents a "privileged" chemical scaffold.[1] Unlike simple aliphatic fragments, 5-MTNA offers a triad o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), 5-(Methylthio)nicotinic acid (5-MTNA) represents a "privileged" chemical scaffold.[1] Unlike simple aliphatic fragments, 5-MTNA offers a triad of distinct interaction vectors: the pyridine nitrogen (hydrogen bond acceptor/metal coordinator), the carboxylic acid (salt bridge former/synthetic handle), and the methylthio ether (hydrophobic probe/metabolic handle).[1]
This application note details the strategic deployment of 5-MTNA in discovery campaigns. We move beyond simple screening to explore how the specific electronic and steric properties of the 5-methylthio substituent can be leveraged for "SAR-by-Oxidation"—a technique to rapidly probe hydrogen bonding requirements within a binding pocket.[1]
Chemical Profile & "Rule of Three" Compliance
Before integrating 5-MTNA into a library, its physicochemical profile must be validated against FBDD standards (Rule of Three).[1] 5-MTNA is an exemplary fragment due to its high ligand efficiency (LE) potential.[1]
Property
Value
FBDD Suitability
Strategic Note
Molecular Weight
~169.19 Da
Ideal (<300)
Allows significant room for "growing" the fragment.[1]
cLogP
~1.2 - 1.5
Ideal (<3)
The S-Me group adds necessary lipophilicity compared to the parent nicotinic acid (cLogP ~0.2).[1]
H-Bond Donors
1 (COOH)
Ideal (<3)
The acid is the primary vector for amide coupling.[1]
H-Bond Acceptors
3 (N, O, S)
Ideal (<3)
The Pyridine N is a strong acceptor; S is a weak acceptor.[1]
The defining feature of 5-MTNA is the sulfur atom.[1] In early hit-to-lead optimization, a common bottleneck is determining whether a hydrophobic pocket contains unsatisfied hydrogen bond donors (e.g., backbone amides or water networks).[1]
The Strategy:
Instead of synthesizing complex analogs, the 5-MTNA hit can be chemically oxidized to its sulfoxide (S=O) and sulfone (O=S=O) derivatives.[1]
This "chemical editing" allows researchers to scan the electrostatics of the binding pocket without significantly altering the steric footprint of the ligand.
Saturation Transfer Difference (STD) NMR is the gold standard for detecting weak binders (Kd: mM to µM range) like 5-MTNA.[1] This protocol is optimized for aromatic fragments containing sulfur, which can be prone to aggregation or oxidation.
Objective: Ensure fragment solubility and stability (prevent disulfide scrambling or oxidation).
Buffer System: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10% D₂O.[1]
Critical Additive: Add 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine) to the buffer.[1]
Reasoning: TCEP prevents oxidative dimerization of any trace impurities or protein cysteines, ensuring the "S-Me" group remains in the reduced thioether state during the screen.
Phase B: The STD-NMR Workflow
Step 1: The Reference Spectrum (Off-Resonance) [1]
Pulse Sequence: stddiffesgp.3 (Bruker) or equivalent with excitation sculpting for water suppression.
Irradiation Frequency: -30 ppm (Far from any protein or ligand signals).[1]
Observation: Acquire 1D ¹H spectrum.
Validation: Verify the integral of the S-Methyl peak (singlet, ~2.5 ppm) and Pyridine aromatic protons (~8.0-9.0 ppm).
Step 2: The Saturation Spectrum (On-Resonance)
Irradiation Frequency: 0.0 ppm to -1.0 ppm (Targeting protein methyls) or 7.0 ppm (Targeting aromatic residues).[1]
Note: For 5-MTNA, avoid irradiating near 2.5 ppm to prevent direct saturation of the S-Me group.[1]
Saturation Train: Gaussian pulse train (50 ms pulses), total saturation time 2.0 - 3.0 seconds.[1]
Step 3: Data Processing & Analysis
Subtract "On-Resonance" from "Off-Resonance".
Positive Hit Criteria: Residual peaks in the difference spectrum indicate magnetization transfer (binding).[1]
Epitope Mapping: Compare the STD effect size (%) of the aromatic protons vs. the S-methyl protons.
Interpretation: If S-Me shows higher %STD, the hydrophobic tail is deeply buried.[1] If Pyridine-H shows higher %STD, the ring is the primary anchor.[1]
Diagram 1: STD-NMR Decision Logic
Caption: Logic flow for STD-NMR screening of sulfur-containing fragments, emphasizing QC steps to avoid false positives.
Activation: Dissolve 5-MTNA (1.0 eq) and DIPEA (3.0 eq) in DMF. Add HATU (1.2 eq).[1] Stir for 15 min at RT.[1] Color change to yellow/orange indicates active ester formation.
Amine Addition: Add the diversity amine (R-NH₂, 1.1 eq).[1]
Reaction: Stir at RT for 4-16 hours. Monitor by LCMS.[1]
Workup: Since the product contains a basic pyridine, acidic workup may extract the product into the aqueous phase.
Preferred: Direct purification via Prep-HPLC (Reverse Phase, C18, Water/Acetonitrile + 0.1% Formic Acid).[1]
Erlanson, D. A., et al. (2016).[1][2] "Fragment-based drug discovery: journal of medicinal chemistry." Journal of Medicinal Chemistry. Link[1]
Tunaru, S., et al. (2003).[1] "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[1][3] Nature Medicine.[1] Link
Mayer, M., & Meyer, B. (1999).[1] "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. Link[1]
Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link[1]
Application Notes & Protocols: Preparation of 5-(Methylthio)nicotinic Acid Derivatives
Introduction Nicotinic acid (Niacin, Vitamin B3) and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a vast range of biological activities.[1][2] The introduction of a me...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Nicotinic acid (Niacin, Vitamin B3) and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a vast range of biological activities.[1][2] The introduction of a methylthio (-SCH₃) group at the 5-position of the nicotinic acid ring creates a unique chemical entity, 5-(methylthio)nicotinic acid, which serves as a precursor to a novel class of derivatives with significant therapeutic potential. Thioether-containing pyridine carboxylic acids have been investigated for various applications, including their use as antihypertensive agents.[3] The sulfur-containing functional group can modulate the molecule's lipophilicity, metabolic stability, and interaction with biological targets, making these derivatives highly valuable for agrochemical and pharmaceutical research.[4]
This comprehensive guide provides a detailed, field-proven strategic workflow for the synthesis of the core 5-(methylthio)nicotinic acid scaffold and its subsequent conversion into key derivatives such as amides and esters. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causal logic behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
PART 1: Synthesis of the Core Scaffold: 5-(Methylthio)nicotinic Acid
The most reliable and strategic approach to synthesizing the target scaffold involves a multi-step pathway, commencing with a commercially available precursor, 5-bromonicotinic acid. A direct introduction of the methylthio group onto the nicotinic acid ring is challenging. The carboxylic acid proton would interfere with the strongly nucleophilic and basic methylthiolate reagent. Therefore, a protection strategy is employed, where the carboxylic acid is first converted to a methyl ester. This is followed by the key transformation—a Nucleophilic Aromatic Substitution (SNAr) reaction—and concluded with deprotection (saponification) to yield the desired product.
Overall Synthetic Workflow
The three-step sequence is outlined below:
Esterification: Protection of the carboxylic acid group of 5-bromonicotinic acid.
Nucleophilic Aromatic Substitution (SNAr): Displacement of the bromide with a methylthio group.
Saponification: Hydrolysis of the methyl ester to liberate the final 5-(methylthio)nicotinic acid.
Caption: Workflow for the synthesis of 5-(methylthio)nicotinic acid.
Protocol 1: Fischer Esterification of 5-Bromonicotinic Acid
Objective: To synthesize Methyl 5-Bromonicotinate by protecting the carboxylic acid functional group of 5-bromonicotinic acid.
Causality: The Fischer esterification is a classic acid-catalyzed reaction. Methanol serves as both the solvent and the nucleophile. A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is reversible, so using a large excess of methanol helps drive the equilibrium towards the product side, maximizing the yield of the ester.
Parameter
Value / Reagent
Rationale
Starting Material
5-Bromonicotinic Acid
Commercially available precursor.
Reagent/Solvent
Methanol (Anhydrous)
Acts as both nucleophile and solvent (in excess).
Catalyst
Conc. Sulfuric Acid (H₂SO₄)
Protonates the carbonyl to activate it for nucleophilic attack.
Temperature
Reflux (~65 °C)
Increases reaction rate without significant side product formation.
Workup
Sodium Bicarbonate (aq.)
Neutralizes the acidic catalyst and any unreacted starting material.
Extraction
Ethyl Acetate
To isolate the less polar ester product from the aqueous phase.
Step-by-Step Methodology:
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromonicotinic acid (10.1 g, 50 mmol).
Add 100 mL of anhydrous methanol to the flask. Stir the suspension.
Carefully and slowly, add concentrated sulfuric acid (2.5 mL, ~47 mmol) dropwise to the stirring suspension.
Heat the reaction mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
After completion, allow the mixture to cool to room temperature.
Reduce the volume of methanol by approximately 70% using a rotary evaporator.
Carefully pour the concentrated mixture into 150 mL of ice-cold water.
Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford methyl 5-bromonicotinate as a white solid.
Objective: To synthesize Methyl 5-(methylthio)nicotinate by displacing the bromide on the pyridine ring with a methylthiolate nucleophile.
Causality: This step is the core transformation. The SNAr mechanism is facilitated on electron-deficient aromatic rings.[5] The pyridine nitrogen and the methyl ester group at the 3-position act as electron-withdrawing groups, activating the ring for nucleophilic attack. Sodium methanethiolate (NaSMe) is a potent sulfur nucleophile.[6] The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex before the bromide leaving group is expelled.[7] A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc) is ideal as it solvates the cation (Na⁺) without solvating the nucleophile (⁻SMe), thus enhancing its nucleophilicity.[5]
Parameter
Value / Reagent
Rationale
Starting Material
Methyl 5-Bromonicotinate
Activated substrate for SNAr.
Nucleophile
Sodium Methanethiolate (NaSMe)
Potent source of the methylthiolate (⁻SMe) nucleophile.
Solvent
N,N-Dimethylformamide (DMF)
Polar aprotic solvent to enhance nucleophilicity.
Temperature
80-100 °C
Provides sufficient thermal energy to overcome the activation barrier.
Atmosphere
Inert (Nitrogen or Argon)
Prevents oxidation of the thiol/thiolate.
Workup
Water Quench
To precipitate the organic product and dissolve inorganic salts.
Step-by-Step Methodology:
To a dry 250 mL round-bottom flask under an inert nitrogen atmosphere, add methyl 5-bromonicotinate (8.64 g, 40 mmol).
Add 80 mL of anhydrous DMF and stir until the solid dissolves.
Add sodium methanethiolate (3.36 g, 48 mmol, 1.2 equivalents) portion-wise to the solution. Caution: Sodium methanethiolate is malodorous and hygroscopic. Handle in a fume hood.
Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
After completion, cool the reaction to room temperature and carefully pour it into 400 mL of ice-cold water with vigorous stirring.
A precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration, washing thoroughly with cold water.
Dry the solid under vacuum to yield crude methyl 5-(methylthio)nicotinate, which can be used in the next step or purified further by column chromatography or recrystallization.
Protocol 3: Saponification of Methyl 5-(methylthio)nicotinate
Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, yielding the final product.
Causality: Saponification is a base-mediated hydrolysis of an ester. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate which then collapses, expelling the methoxide ion. A final acid-base reaction between the resulting carboxylic acid and the methoxide generates the carboxylate salt. Subsequent acidification with a strong acid (like HCl) is required to protonate the carboxylate and precipitate the neutral carboxylic acid product.
Parameter
Value / Reagent
Rationale
Starting Material
Methyl 5-(methylthio)nicotinate
Ester to be hydrolyzed.
Base
Sodium Hydroxide (NaOH)
Provides the hydroxide nucleophile for hydrolysis.
Solvent
Methanol/Water mixture
Co-solvent system to dissolve both the organic ester and inorganic base.
Temperature
50-60 °C
Accelerates the rate of hydrolysis.
Acidification
Hydrochloric Acid (HCl)
To protonate the carboxylate salt and precipitate the final acid product.
Step-by-Step Methodology:
In a 250 mL round-bottom flask, suspend methyl 5-(methylthio)nicotinate (e.g., ~35 mmol from the previous step) in a mixture of 70 mL of methanol and 35 mL of water.
Add sodium hydroxide (2.8 g, 70 mmol, 2.0 equivalents) and stir the mixture.
Heat the reaction to 60 °C and stir for 2-4 hours, or until the reaction is complete (monitored by TLC, showing disappearance of the starting ester).
Cool the mixture to room temperature and remove the methanol under reduced pressure.
Dilute the remaining aqueous solution with 50 mL of water.
Cool the solution in an ice bath and acidify by slowly adding 6M HCl until the pH is approximately 3-4. A precipitate will form.
Stir the slurry in the ice bath for 30 minutes.
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield 5-(methylthio)nicotinic acid.
PART 2: Preparation of Key 5-(Methylthio)nicotinic Acid Derivatives
Once the core scaffold is synthesized, its carboxylic acid handle can be readily derivatized to produce amides, esters, and other functional groups. The most common strategy involves activating the carboxylic acid, typically by converting it to an acid chloride, which is a highly reactive intermediate.
Derivative Synthesis Workflow
Caption: General scheme for the synthesis of key derivatives.
Protocol 4: Synthesis of 5-(Methylthio)nicotinoyl Chloride Hydrochloride
Objective: To activate the carboxylic acid for subsequent nucleophilic acyl substitution reactions.
Causality: Thionyl chloride (SOCl₂) is a standard reagent for converting carboxylic acids to acid chlorides.[8] The reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group, which is then displaced by a chloride ion. For pyridine-containing carboxylic acids, the product is often isolated as the hydrochloride salt.[9] This is because the basic pyridine nitrogen can be protonated by the HCl gas generated as a byproduct of the reaction, which advantageously increases the stability of the otherwise moisture-sensitive acid chloride.[9]
Parameter
Value / Reagent
Rationale
Starting Material
5-(Methylthio)nicotinic Acid
The core scaffold.
Reagent
Thionyl Chloride (SOCl₂)
Chlorinating agent; often used in excess to act as solvent.
Catalyst
DMF (catalytic amount)
Catalyzes the reaction via formation of the Vilsmeier reagent.
Temperature
Reflux (~79 °C)
To drive the reaction to completion.
Workup
Removal of excess SOCl₂
Excess reagent is volatile and removed under vacuum.
Step-by-Step Methodology:
In a dry round-bottom flask equipped with a reflux condenser and gas outlet to a scrubber (for SO₂ and HCl fumes), place 5-(methylthio)nicotinic acid (5.49 g, 30 mmol).
Add thionyl chloride (15 mL, ~205 mmol) and a catalytic drop of DMF.
Heat the mixture to reflux and maintain for 2-3 hours. The solid should dissolve, indicating the reaction is proceeding.
After the reaction is complete, cool the mixture to room temperature.
Carefully remove the excess thionyl chloride under reduced pressure.
The resulting solid is 5-(methylthio)nicotinoyl chloride hydrochloride. It is highly moisture-sensitive and should be used immediately in the next step without further purification.
Protocol 5: Synthesis of a Representative Amide Derivative
Objective: To form an amide bond by reacting the acid chloride with a primary or secondary amine.
Causality: The acid chloride is a highly reactive electrophile. The lone pair of electrons on the nitrogen of an amine readily attacks the carbonyl carbon. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically added to neutralize the HCl that is generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
Step-by-Step Methodology (Example with Aniline):
In a dry flask under nitrogen, dissolve aniline (2.79 g, 30 mmol) and triethylamine (4.2 mL, 30 mmol) in 50 mL of anhydrous dichloromethane (DCM).
Cool the solution in an ice bath.
Dissolve the crude 5-(methylthio)nicotinoyl chloride hydrochloride (from Protocol 4, ~30 mmol) in 50 mL of anhydrous DCM.
Add the acid chloride solution dropwise to the cold, stirring amine solution over 30 minutes.
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
Wash the reaction mixture with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude amide.
Purify by recrystallization or column chromatography to obtain the final product.
Protocol 6: Synthesis of a Representative Ester Derivative
Objective: To form a new ester by reacting the acid chloride with an alcohol.
Causality: Similar to amide formation, the highly electrophilic acid chloride reacts readily with the alcohol nucleophile. A base is required to scavenge the generated HCl.
Step-by-Step Methodology (Example with Ethanol):
In a dry flask under nitrogen, dissolve ethanol (1.7 mL, 30 mmol) and pyridine (2.4 mL, 30 mmol) in 50 mL of anhydrous DCM.
Cool the solution in an ice bath.
Dissolve the crude 5-(methylthio)nicotinoyl chloride hydrochloride (from Protocol 4, ~30 mmol) in 50 mL of anhydrous DCM.
Add the acid chloride solution dropwise to the cold, stirring alcohol solution.
Allow the reaction to warm to room temperature and stir overnight.
Perform an aqueous workup as described in Protocol 5.
Dry the organic layer, concentrate, and purify by column chromatography to yield the desired ethyl ester.
References
Al-Zaydi, K. M. (2006).
Zou, D., et al. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry.
Finch, N., et al. (1978). Synthesis and antihypertensive activity of 5-thio-2-pyridinecarboxylic acid derivatives. Journal of Medicinal Chemistry, 21(12), 1269-1274.
PubChem. (n.d.). 5-Bromonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]
Wikipedia. (2023). Sodium methanethiolate. Retrieved from [Link]
LibreTexts Chemistry. (2022). Nucleophilic Aromatic Substitution. Retrieved from [Link]
Finch, N., Campbell, T. R., Gemenden, C. W., Antonaccio, M. J., & Povalski, H. J. (1978). Synthesis and antihypertensive activity of 5-thio-2-pyridinecarboxylic acid derivatives. Journal of medicinal chemistry, 21(12), 1269–1274.
ResearchGate. (n.d.). Selected bioactive thioethers. Retrieved from [Link]
Seibert, H. F., et al. (1942). Preparation of nicotinic acid amide. U.S.
PrepChem. (n.d.). Synthesis of Nicotinoyl chloride. Retrieved from [Link]
World Journal of Pharmaceutical Research. (2023).
PubChem. (n.d.). Nicotinamide. National Center for Biotechnology Information. Retrieved from [Link]
The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
Stack Exchange. (2013). Why is nicotinoyl chloride available as its hydrochloride salt?. Chemistry Stack Exchange. Retrieved from [Link]
High-Fidelity Suzuki-Miyaura Coupling of Methylthio-Functionalized Arenes
Application Note & Protocol Guide Executive Summary: The "Sulfur Problem" in Palladium Catalysis The incorporation of thioether motifs (–SMe) into drug candidates is a common strategy to modulate lipophilicity and metabo...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Executive Summary: The "Sulfur Problem" in Palladium Catalysis
The incorporation of thioether motifs (–SMe) into drug candidates is a common strategy to modulate lipophilicity and metabolic stability.[1] However, performing Suzuki-Miyaura cross-coupling on substrates containing methylthio groups presents a dual challenge:
Catalyst Poisoning: The sulfur atom acts as a soft Lewis base, coordinating strongly to the soft Palladium(II) center.[1] This forms a resting state (
) that is often too stable to undergo transmetallation or reductive elimination, effectively arresting the catalytic cycle.[1]
Chemoselectivity (Liebeskind-Srogl Competition): Under specific conditions, the C–S bond can undergo oxidative addition, leading to the loss of the methylthio group.[1]
This guide details two field-proven protocols designed to bypass these limitations by utilizing sterically demanding ligand systems (Buchwald Biaryl Phosphines and NHCs) that sterically preclude sulfur coordination while maintaining high turnover numbers (TON).[1]
To retain the –SMe group and ensure efficient coupling at the halide site, the catalyst system must possess a ligand (
) that binds to Palladium significantly stronger than the thioether does.[1]
The Failure Mode: Simple phosphines (e.g.,
) are labile.[1] The sulfur atom displaces the phosphine, forming a simplified complex that precipitates or decomposes.[1]
The Solution:
Steric Bulk: Ligands like SPhos or IPr (NHC) create a "protective canopy" around the Pd center.[1] The small halide can access the metal for oxidative addition, but the bulky thioether–Pd interaction is sterically disfavored.[1]
Electron Richness: These ligands increase the electron density on Pd, accelerating the oxidative addition into the C–Halide bond (which is generally faster than C–S insertion in the absence of Copper cofactors).[1]
Visualization: Competitive Pathways
The following diagram illustrates the divergence between the productive catalytic cycle and the sulfur-poisoned dead end.
Figure 1: The catalytic cycle (Green) must outcompete sulfur coordination (Red) and C-S cleavage (Yellow).[1] Bulky ligands favor the Green pathway.[1]
Protocol A: The "Gold Standard" (SPhos Pd G2)[1]
Rationale: The Buchwald SPhos ligand (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is exceptionally effective for this application.[1] The methoxy groups on the biaryl backbone provide hemilabile coordination that stabilizes the Pd center, while the cyclohexyl groups provide the necessary bulk to prevent sulfur poisoning.[1] The G2 Precatalyst ensures a defined 1:1 Pd:L ratio and rapid activation.[1]
Note: For sterically hindered substrates, increase loading to 3-4 mol%.
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon or Nitrogen (x3).[1]
Critical: Oxygen can oxidize the –SMe to a sulfoxide (–S(O)Me), changing the electronic nature of the substrate.[1]
Solvent Addition: Add degassed THF (4.5 mL) and degassed Water (0.5 mL) via syringe.
Reaction: Heat the mixture to 40–60 °C for 2–12 hours.
Monitoring: Monitor by LCMS. Look for the product mass. If starting material remains but no side products are forming, increase temp to 80 °C.
Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry organic layer over
, filter, and concentrate.
Protocol B: The "Difficult Substrate" Method (Pd-PEPPSI-IPr)
Rationale: When SPhos fails (often due to extreme sterics on the substrate), the Pd-PEPPSI-IPr catalyst is the alternative.[1] The N-Heterocyclic Carbene (NHC) ligand is tightly bound and extremely bulky, rendering the metal center virtually immune to sulfur poisoning.[1] This catalyst is also air-stable (in solid form), making it user-friendly.[1]
Simple phosphines are easily displaced by the thioether, killing the reaction.[1]
Workflow for Optimization
Use this logic flow if your initial yield is low (<50%).
Figure 2: Troubleshooting logic for thioether-compatible coupling.
References
Buchwald, S. L., et al. "SPhos Pd G2: A Versatile Precatalyst for Suzuki-Miyaura Coupling."[1] Sigma-Aldrich / Merck Technical Notes.[1] [1]
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling."[1] Chemistry - A European Journal.[1]
Liebeskind, L. S., & Srogl, J. "Thiol Ester−Boronic Acid Cross-Coupling." (Context on avoiding C-S cleavage). Journal of the American Chemical Society.[1][2]
Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction: Mechanistic Overview." Royal Society of Chemistry Reviews.[1]
Szostak, M., et al. "[IPr#-PEPPSI]: A Well-Defined, Highly Hindered Pd(II)-NHC Precatalyst."[1] MDPI. [1]
Application Note: Solvent Selection & Handling for 5-(Methylthio)nicotinic Acid
Executive Summary Successful utilization of 5-(Methylthio)nicotinic acid in biological assays and chemical synthesis requires a nuanced understanding of its zwitterionic nature and the redox sensitivity of its thioether...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Successful utilization of 5-(Methylthio)nicotinic acid in biological assays and chemical synthesis requires a nuanced understanding of its zwitterionic nature and the redox sensitivity of its thioether moiety. Unlike simple nicotinic acid, the 5-methylthio substituent increases lipophilicity (LogP ~1.[1]2) while introducing a susceptibility to oxidation (sulfoxide formation).[1]
Methylthio Group (C5): Lipophilic and redox-active.[2][1]
The Isoelectric Trap
Like nicotinic acid, this derivative can exist as a zwitterion (neutral net charge but charged centers) in the pH range of 3.0 to 5.0.
Implication: Solubility is lowest in slightly acidic water (pH 4-5).[2][1]
Solution: Drive the equilibrium to the anionic form (pH > 7) or fully cationic form (pH < 2) to solubilize in water.[1] For organic solvents, the neutral form prevails.[1]
Redox Sensitivity (The "Hidden" Variable)
The thioether (-SMe) is prone to oxidation by atmospheric oxygen, especially in solution, forming the sulfoxide (S=O) or sulfone (O=S=O) derivatives.[1]
Critical Insight: Old stock solutions often degrade not by precipitation, but by chemical conversion.[1]
Mitigation: All solvents must be degassed.[1] Headspace must be purged with Nitrogen/Argon.[1]
Amber glass vials (borosilicate) with PTFE-lined caps.[2][1]
Procedure:
Weighing: Weigh the target mass of solid into the amber vial.
Calculation: For 10 mL of 50 mM stock (MW ≈ 169.2 g/mol ), weigh 84.6 mg .[1]
Solvent Addition: Add DMSO to the vial.
Note: Do not fill to volume yet.[1] Add ~80% of the calculated volume.
Dissolution: Vortex vigorously for 30-60 seconds. The solution should be clear and colorless to pale yellow.[1]
Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes.
Volume Adjustment: Add DMSO to reach the final target volume.
Inert Gas Purge (CRITICAL): Gently blow a stream of Argon/Nitrogen over the liquid surface for 15-30 seconds to displace oxygen from the headspace.[1]
Storage: Seal tightly. Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).
Protocol B: Preparation of Aqueous Working Solution
Objective: Dilute stock into aqueous buffer for biological assay without precipitation.
Procedure:
Buffer Selection: Use PBS (pH 7.[1][4]4) or HEPES (pH 7.5).
Avoid: Acetate buffers or unbuffered saline (pH may drop into the zwitterionic danger zone).[1]
Dilution Technique:
Pipette the aqueous buffer into the tube first.[1]
Slowly add the DMSO stock to the buffer while vortexing (rapid mixing).[1]
Limit: Keep final DMSO concentration < 1% (v/v) for cell assays to avoid solvent toxicity.[1]
Visual Check: Hold against light. The solution must be free of turbidity/precipitate.[1]
Figure 2: Workflow for Stock Preparation and Aqueous Dilution.
Troubleshooting & Stability Guide
Precipitation upon Aqueous Dilution
If the compound precipitates when added to the aqueous buffer:
Check pH: Measure the pH of the final solution. If pH < 6.0, the compound is protonating and becoming less soluble.[1] Add dilute NaOH to raise pH to 7.4.[1]
Concentration Limit: You may have exceeded the thermodynamic solubility limit (likely ~1-5 mM in water).[2][1] Reduce the final concentration.
Prevention: Use DTT (Dithiothreitol) or BME in the assay buffer (if compatible with biology) to maintain a reducing environment.[1] Ensure DMSO stocks are gas-purged.[2][1]
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 938, Nicotinic Acid.[1] (Data used for pKa and structural analog inference). Link[2][1]
Cayman Chemical. Nicotinic Acid Product Information & Solubility Data. (Source for DMSO solubility benchmarks of pyridine carboxylates). Link
ResearchGate (2023). Solubility of nicotinic acid in water, ethanol, acetone, and dimethyl sulfoxide.[1] (Thermodynamic solubility comparisons). Link
Sigma-Aldrich. Safety Data Sheet: Nicotinic acid.[2][1][5] (Handling and stability data). Link[2][1]
Executive Summary: The "Soft Nucleophile" Challenge
You are working with 5-(Methylthio)nicotinic acid .[1] The critical structural feature is the thioether (sulfide) moiety (-SMe).[2] In the presence of electrophiles or oxidants, sulfur acts as a "soft" nucleophile, readily donating its lone pair to oxygen species.
The Core Problem: The oxidation of the sulfide to sulfoxide (+16 Da) or sulfone (+32 Da) is often faster than the desired amide coupling or esterification. This guide provides a self-validating protocol to sequester reactive oxygen species (ROS) and maintain the sulfide oxidation state.
Pre-Reaction Diagnostic: The "Silent" Oxidants
Before initiating any reaction, you must eliminate the primary sources of inadvertent oxidation: Solvent Peroxides and Dissolved Oxygen .
A. Solvent Integrity Protocol (Mandatory)
Ethers (THF, 1,4-Dioxane, Diethyl ether) react with atmospheric oxygen to form hydroperoxides.[1] These are potent enough to oxidize your thioether, even at low ppm.[1]
Solvent
Hazard Level
Action Required
THF / Dioxane
CRITICAL
Test for peroxides using starch-iodide paper. If positive (>10 ppm), DO NOT USE .[1] Pass through activated alumina or distill over sodium/benzophenone immediately before use.
DMF / NMP
Moderate
Can contain dimethylamine (basic) or formic acid (acidic) upon degradation.[1] Use "Anhydrous/SureSeal" grade.[1]
DCM / Chloroform
Low
Generally safe, but avoid amylene-stabilized grades if highly sensitive; amylene is a radical scavenger but can interact in rare cases.[1]
B. The Degassing Standard
Simply sparging with nitrogen is often insufficient for thioethers.
Protocol: Perform three cycles of "Freeze-Pump-Thaw" for reaction solvents if the scale permits (<100 mL).
Alternative: Sparge vigorously with Argon (heavier than air) for 20 minutes while sonicating the solvent.
Strategic Intervention: The "Scavenger" Protocol
If you cannot guarantee an oxygen-free environment (e.g., during workup or open-flask additions), you must use a Sacrificial Scavenger .[1] This technique is adapted from solid-phase peptide synthesis (SPPS), where Methionine (which contains the same -SMe group) is protected from oxidation.[1]
Mechanism of Action
You introduce a "dummy" thioether that is more electron-rich or accessible than your nicotinic acid derivative.[1] The oxidant attacks the scavenger preferentially.
Recommended Scavengers
Dimethyl Sulfide (DMS): Volatile, easy to remove, effective.[1]
Methionine (Free amino acid): Zwitterionic, easy to wash out with water.[1]
Dithiothreitol (DTT): Strong reducing agent (use only if compatible with other functional groups).[1]
Implementation Guide (The "Methionine Trick")
Step 1: Add 5–10 equivalents of Dimethyl Sulfide (DMS) or Methionine to your reaction mixture before adding any activating agents (e.g., HATU, EDC).[1]
Step 2: Proceed with the reaction. The scavenger will absorb trace peroxides.
Step 3: During workup, DMS is removed via rotary evaporation (bp 37°C).[1] Methionine remains in the aqueous layer during extraction.
Expert Insight: "In peptide chemistry, the addition of DMS or Methionine during acidic cleavage is standard practice to prevent the formation of Met(O). This same logic applies to solution-phase synthesis of methylthionicotinic acid." [1, 2]
Troubleshooting Workflow & Visualizations
Diagnostic Diagram: The Oxidation Pathway
Understanding the enemy is the first step to defeating it. The diagram below illustrates the progression from Sulfide to Sulfone and the agents responsible.
Figure 1: The Oxidation Cascade.[1] Note that the Sulfide to Sulfoxide transition is rapid and often irreversible without specific reduction steps.
Frequently Asked Questions (FAQ)
Q1: I already see a +16 mass shift (Sulfoxide) in my LC-MS. Is my batch ruined?A: Not necessarily. You can perform a Chemoselective Reduction (Salvage Protocol).[1]
The Fix: Treat the crude mixture with Ammonium Iodide (
) and Dimethyl Sulfide (DMS) in TFA or weak acid. This reduces the sulfoxide back to the sulfide without affecting amides or esters.
Alternative: Use
and mild (Vilsmeier conditions), though this is riskier with sensitive substrates [3].[1]
Q2: Can I use bleach (Sodium Hypochlorite) to clean my glassware or quench the reaction?A:ABSOLUTELY NOT. Hypochlorite is the most efficient reagent for oxidizing thioethers to sulfoxides (half-life in seconds).
The Fix: Quench reactions with Sodium Thiosulfate or saturated Ammonium Chloride .[1] Wash glassware with acetone/ethanol, never bleach.[1]
Q3: Why is my yield low during amide coupling with HATU?A: If you are using DMF, check if it smells "fishy." Degraded DMF contains dimethylamine, which competes with your amine.[1] More importantly, if the DMF is old, it may contain peroxides.[1]
The Fix: Switch to EDC/HOAt in DCM (if solubility permits) or use fresh, high-grade DMF. Add 5 eq. of DMS as a precaution.
Decision Logic: Troubleshooting Flowchart
Use this logic gate to determine your next experimental step.
Figure 2: LC-MS Decision Matrix for Thioether Derivatives.
References
Vertex AI Search. (2023).[1] Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC - NIH.[1] Link
Biotage. (2023).[1][3] How to handle peptides that contain methionine. Biotage Blog. Link
Organic Chemistry Portal. (2013).[1] Reduction of Sulfoxides to Sulfides. Link
Sorbchem India. (2023).[1] Removal of Peroxides From Organic Solvents Using Aluminum Oxide Sorbent. Link
improving solubility of 5-(Methylthio)nicotinic acid in organic solvents
The following technical guide serves as a specialized support resource for researchers working with 5-(Methylthio)nicotinic acid . It is designed to address solubility challenges in organic synthesis, purification, and f...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide serves as a specialized support resource for researchers working with 5-(Methylthio)nicotinic acid . It is designed to address solubility challenges in organic synthesis, purification, and formulation.[1][2][3][4]
Subject: Optimizing Solubility in Organic Solvents for Synthesis and Analysis
Ticket ID: SOL-5MTNA-001
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]
Executive Summary
5-(Methylthio)nicotinic acid (CAS: 27825-20-3) presents a common challenge in organic chemistry: it possesses a zwitterionic-like character due to the coexistence of a basic pyridine nitrogen and an acidic carboxylic acid.[1][2][3][4] While the 5-methylthio group adds lipophilicity (increasing LogP relative to nicotinic acid), the crystal lattice energy is dominated by strong intermolecular hydrogen bonding (head-to-tail dimers).[1][2][3]
To dissolve this compound effectively in organic media, you must disrupt these intermolecular forces.[1][2][3][4] This guide provides validated protocols to achieve high concentrations (>50 mg/mL) in organic solvents, moving beyond the conservative "1 mg/mL" often cited for biological stock solutions.[1][2][3][4]
Module 1: Solvent Compatibility Matrix
User Question: Which organic solvents typically dissolve 5-(Methylthio)nicotinic acid without additives?
Technical Response:
The solubility profile follows the "Polarity vs. Hydrogen Bonding" hierarchy. The compound is sparingly soluble in non-polar solvents (Hexane, Toluene) and moderately soluble in polar aprotic solvents.[1][2][3]
Solvent Class
Representative Solvents
Solubility Rating
Technical Notes
Dipolar Aprotic
DMSO, DMF, NMP
High (Excellent)
Best for stock solutions.[1][2][3] DMSO disrupts H-bonds effectively.[1][2][3][4]
Polar Protic
Methanol, Ethanol
Moderate
Solubility increases significantly with temperature (>50°C).[1][2][3][4]
Chlorinated
DCM, Chloroform
Low
See Module 2 for the "Organic Base" trick to unlock this class.[1][2][3][4]
Ethers
THF, 1,4-Dioxane
Low to Moderate
Better than ethers like Et₂O, but often requires heating.[1][2][3]
Non-Polar
Hexane, Toluene
Insoluble
Useful only as anti-solvents for precipitation.[1][2][3][4]
Key Insight: In pure organic solvents, the equilibrium favors the neutral molecular form over the zwitterion, but the high lattice energy of the solid still resists dissolution.[1][3][4] DMSO is the superior choice because it acts as a strong hydrogen bond acceptor, solvating the carboxylic acid proton [1, 2].[1][2][4]
Module 2: The "Organic Base" Solubilization Protocol
User Question: I need to run a reaction in Dichloromethane (DCM) or THF, but the compound won't dissolve. What can I do?
Troubleshooting Guide:
When you cannot use high-boiling solvents like DMSO, you must chemically modify the solute in situ.[1][2][3][4] By converting the carboxylic acid to a lipophilic ammonium salt, you can instantly increase solubility in non-polar organic solvents.[1][2][4]
Protocol A: In-Situ Salt Formation (The "TEA Trick")
Applicability: Acylation, amide coupling, or nucleophilic substitutions in DCM, THF, or EtOAc.[1][2][3]
Calculate Stoichiometry: Determine the moles of 5-(Methylthio)nicotinic acid.
Select Base: Use Triethylamine (TEA) or Diisopropylethylamine (DIPEA) .[1][2][3][4]
Why? These bases are organic-soluble and bulky.[1][2][3][4]
The Mix:
Suspend the solid 5-(Methylthio)nicotinic acid in your solvent (e.g., DCM).[1][2][3][4]
Add 1.1 to 1.5 equivalents of TEA/DIPEA dropwise while stirring.
Observation: The cloudy suspension should clarify within minutes as the Triethylammonium 5-(methylthio)nicotinate salt forms.[1][2][3][4] This salt is highly lipophilic.[1][2][3][4]
Mechanism:
The ionic head group is shielded by the ethyl chains, allowing the complex to dissolve in non-polar media [3].[1][2][3]
Module 3: Temperature & Physical Processing
User Question: My solution precipitates when I cool it down. How do I maintain stability?
FAQ:
Q: Sonicate or Heat?
A:Heat first. Sonication breaks particle agglomerates but does not change equilibrium solubility.[1][2][3][4] Heating to 60–80°C (in DMSO/Ethanol) increases the kinetic energy to overcome the crystal lattice energy.[1][2][3][4]
Q: Can I store DMSO stocks at -20°C?
A: DMSO freezes at 19°C. Upon freezing, the solute may crystallize out.[1][2][4] Recommendation: Vortex and warm to 30°C after thawing to redissolve any micro-crystals before use.
If you are using solubility for purification (not just dissolution):
Dissolve the crude solid in boiling Ethanol (approx. 20 mL/g).
If insoluble particles remain, hot filter.[1][2][3][4][5][6]
Cool slowly to 4°C. The 5-(Methylthio)nicotinic acid should crystallize as a pure solid, leaving impurities in the mother liquor [4].[1][2][3][4]
Module 4: Solubility Decision Workflow
The following diagram illustrates the logical decision path for selecting the correct solvent system based on your experimental constraints.
Figure 1: Decision tree for selecting the optimal solvent system based on process constraints.
References
Cayman Chemical. (2023).[1][2][3][4][7] Nicotinic Acid Product Information & Solubility. Retrieved from [1][3][4]
National Center for Biotechnology Information. (2025).[1][2][3][4] PubChem Compound Summary for CID 938, Nicotinic Acid. Retrieved from [1][2][3][4]
ChemicalBook. (2024).[1][2][3][4][8] 5-Methylnicotinic acid Synthesis and Purification Methods. Retrieved from [1][3][4]
Daniels, C. et al. (2022).[1][2][3][4][9] Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions. Journal of Solution Chemistry. Retrieved from [1][2][3][4]
removing palladium catalyst from 5-(Methylthio)nicotinic acid synthesis
Topic: Strategies for the Removal of Residual Palladium Catalyst in the Synthesis of 5-(Methylthio)nicotinic Acid. Audience: Researchers, scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Strategies for the Removal of Residual Palladium Catalyst in the Synthesis of 5-(Methylthio)nicotinic Acid.
Audience: Researchers, scientists, and drug development professionals.
Document ID: TSC-PD-2026-02-03
Introduction: The Challenge of Palladium in Pharmaceutical Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the efficient construction of complex molecules.[1] However, their use in the synthesis of Active Pharmaceutical Ingredients (APIs), such as 5-(methylthio)nicotinic acid, introduces a critical challenge: the removal of residual palladium. Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3D guidelines, impose strict limits on elemental impurities in drug products due to potential toxicity.[2]
This guide provides a comprehensive, question-and-answer-based resource for scientists encountering challenges with palladium removal, with a specific focus on the synthesis of sulfur-containing molecules like 5-(methylthio)nicotinic acid. The presence of the methylthio group can complicate purification, as the sulfur atom, a soft donor, can coordinate with the soft palladium metal, making it more difficult to remove than in other contexts.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is black and colloidal. What does this mean and how do I handle it?
A1: A black, colloidal suspension is typically indicative of palladium(0) ("palladium black") crashing out of solution. This often occurs at the end of a successful coupling reaction as the catalytic cycle completes and the Pd(0) species agglomerates.
Causality: The active Pd(0) catalyst is often unstable and will aggregate into larger, insoluble particles once the substrates are consumed.
Initial Step: The first and most effective step is a simple filtration. Dilute the reaction mixture with a suitable solvent (one in which your product is soluble but which does not re-dissolve the palladium) and filter it through a pad of Celite® or a similar filter aid.[3] This will remove the bulk of the agglomerated metal.[4] However, do not assume this is sufficient; fine or soluble palladium species will almost certainly pass through.
Q2: After filtration through Celite, my solution is still dark and ICP-MS analysis shows high ppm levels of palladium. Why?
A2: This indicates the presence of soluble or very fine, colloidal palladium species that are not captured by simple filtration. These can be residual Pd(0) nanoparticles or soluble Pd(II) complexes formed during the reaction or workup.
Expertise & Experience: Standard filtration is often insufficient for achieving low ppm levels.[5] The choice of subsequent purification steps is critical and depends on the nature of the residual palladium and the properties of your target molecule.[6] The sulfur atom in 5-(methylthio)nicotinic acid can chelate with palladium, keeping it in solution.
Q3: What are palladium scavengers and how do I choose the right one?
A3: Palladium scavengers are materials designed to selectively bind and remove palladium from solution.[7] They are typically based on silica, polystyrene, or activated carbon functionalized with groups that have a high affinity for palladium, such as thiols, amines, and phosphines.[6]
Principle of Selection: The choice is system-dependent.[6]
Thiol-Based Scavengers (e.g., SiliaMetS® Thiol, QuadraSil® MP): Highly effective for palladium due to the strong affinity between the soft sulfur atom of the scavenger and the soft palladium metal. These are often the first choice, especially for the stubborn, soluble palladium species.
Activated Carbon: A cost-effective, broad-spectrum adsorbent. Its high surface area and porous structure trap metal particles. It can be very effective but may also adsorb your product, leading to yield loss.[6] A screening experiment is essential.
Amine-Based Scavengers: Effective for capturing palladium, particularly in its Pd(II) oxidation state.
Crystallization Additives: Sometimes, adding a ligand like N-acetylcysteine or thiourea during crystallization can help keep palladium in the mother liquor, improving the purity of the isolated solid.[8]
Q4: Can the methylthio group on my product interfere with scavenger performance?
A4: Yes, this is a critical consideration. The sulfur atom in 5-(methylthio)nicotinic acid is a potential ligand for palladium. This product-palladium interaction can compete with the scavenger, meaning you may need more scavenger, longer treatment times, or higher temperatures to achieve the desired purity. It is a classic case of competitive binding.
Troubleshooting Guides
This section addresses specific experimental failures and provides a logical path to a solution.
Scenario 1: High Palladium Levels (>200 ppm) Persist After Activated Carbon Treatment.
Possible Cause 1: Insufficient Loading or Contact Time. The capacity of the carbon may be saturated, or the kinetics of adsorption may be slow.
Solution: Increase the weight percent of the activated carbon (start with 1-2 wt% and increase to 5-10 wt%). Extend the stirring time (from 1-2 hours to 12-16 hours) and consider moderately increasing the temperature (e.g., to 40-50 °C) to improve kinetics.
Possible Cause 2: Inappropriate Carbon Type. Different grades of activated carbon have different surface areas, pore sizes, and surface chemistries.
Solution: Screen several different types of activated carbon from various suppliers. Some may show dramatically better performance for your specific solvent and API system.
Possible Cause 3: Strong Product-Palladium Interaction. The 5-(methylthio)nicotinic acid may be binding the palladium too strongly for the carbon to effectively compete.
Solution: Switch to a scavenger with a stronger, more specific binding mechanism, such as a thiol-functionalized silica.
Scenario 2: Significant Product Loss After Scavenger Treatment.
Possible Cause: Non-selective Adsorption. Your product is adsorbing to the scavenger material, most commonly seen with activated carbon.
Solution 1: Reduce the amount of scavenger used to the minimum required. Perform a study to find the optimal balance between palladium removal and yield.
Solution 2: Switch to a more selective scavenger. Functionalized silicas are often more selective than bulk materials like carbon.
Solution 3: After treatment, wash the scavenger cake thoroughly with a fresh solvent to recover adsorbed product. Ensure the wash solvent is compatible with the downstream process.
Visualized Workflow: Palladium Removal Strategy
The following diagram outlines a decision-making process for developing a robust palladium removal protocol.
Technical Support Center: Purification of 5-methylsulfanylpyridine-3-carboxylic acid
Welcome to the technical support center for the purification of 5-methylsulfanylpyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, fiel...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 5-methylsulfanylpyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for obtaining high-purity 5-methylsulfanylpyridine-3-carboxylic acid.
Introduction
5-methylsulfanylpyridine-3-carboxylic acid is a heterocyclic compound of interest in pharmaceutical and agrochemical research. Its unique structure, featuring a pyridine ring, a carboxylic acid group, and a methylsulfanyl group, presents specific challenges and opportunities for purification. Achieving high purity is critical for accurate downstream applications, including biological screening, structural analysis, and synthesis of derivatives.
This guide provides a detailed exploration of the most effective purification methods, troubleshooting for common issues, and the scientific principles underpinning these techniques.
Physicochemical Properties at a Glance
A thorough understanding of the physicochemical properties of 5-methylsulfanylpyridine-3-carboxylic acid is fundamental to designing an effective purification strategy. While experimental data for this specific molecule is not widely published, we can infer key properties from analogous compounds and general chemical principles.
Property
Predicted Value/Characteristic
Implication for Purification
Molecular Weight
~169.20 g/mol
Standard for laboratory-scale purification.
pKa
~3.5 - 4.5
The acidic nature allows for selective extraction using bases. The pyridine nitrogen also has a pKa (typically ~5-6), making the molecule zwitterionic at certain pH values.
Solubility
Predicted to be soluble in organic solvents like ethanol, methanol, and acetone; sparingly soluble in water.[1]
Dictates the choice of solvents for recrystallization and chromatography.
Melting Point
Expected to be a solid at room temperature with a relatively high melting point, similar to other pyridine carboxylic acids.
Recrystallization is a viable purification method.
Chemical Stability
Generally stable, but the methylsulfanyl group can be susceptible to oxidation under harsh conditions.
Avoid strong oxidizing agents during purification.
This section addresses common challenges encountered during the purification of 5-methylsulfanylpyridine-3-carboxylic acid in a question-and-answer format.
Question 1: I performed an acid-base extraction, but my yield is very low. What could be the issue?
Answer: Low yields in acid-base extractions of this compound can stem from several factors:
Incomplete Deprotonation/Protonation: The efficiency of the extraction hinges on the complete conversion of the carboxylic acid to its carboxylate salt. Ensure the pH of the aqueous basic solution is at least two pH units higher than the pKa of the carboxylic acid (i.e., pH > 6). Similarly, during the precipitation step, the pH should be at least two units below the pKa (i.e., pH < 1.5) to ensure complete protonation.[2]
Emulsion Formation: The presence of impurities or vigorous shaking can lead to the formation of a stable emulsion between the organic and aqueous layers, trapping your product. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or gently swirling instead of shaking.
Precipitation Issues: After acidification of the aqueous layer, the product may not precipitate immediately. Chilling the solution on an ice bath can aid precipitation. If it remains in solution, it may be necessary to extract the acidified aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.
Question 2: My recrystallized product is still showing impurities on my TLC/NMR. How can I improve the purity?
Answer: If a single recrystallization is insufficient, consider the following:
Solvent System Optimization: The ideal recrystallization solvent will dissolve your compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even when hot. Experiment with different solvent systems. A co-solvent system (e.g., ethanol/water, toluene/heptane) can often provide better selectivity.
Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Charcoal Treatment: If you suspect colored, non-polar impurities, you can add a small amount of activated charcoal to the hot solution before filtering. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
Second Recrystallization: A second recrystallization from a different solvent system can often remove impurities that co-crystallized in the first attempt.[2]
Question 3: During column chromatography, my compound is showing significant peak tailing. What is the cause and how can I fix it?
Answer: Peak tailing with pyridine-containing compounds is a common issue in normal-phase silica gel chromatography.[3]
Cause: The basic nitrogen atom on the pyridine ring can interact strongly with acidic silanol groups on the surface of the silica gel.[3] This leads to a non-ideal elution profile.
Solution:
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, into your mobile phase.[3] This will compete with your compound for the active sites on the silica gel, leading to a more symmetrical peak shape.
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina or a deactivated silica gel.
In-Depth Purification Protocols
Here we provide detailed, step-by-step methodologies for the three primary purification techniques for 5-methylsulfanylpyridine-3-carboxylic acid.
Method 1: Acid-Base Extraction
This method leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.[4][5]
Protocol:
Dissolution: Dissolve the crude 5-methylsulfanylpyridine-3-carboxylic acid in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).
Basification: Transfer the organic solution to a separatory funnel and add an equal volume of a weak aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution.
Extraction: Stopper the funnel and shake gently, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated carboxylate salt will be in the aqueous (bottom) layer.
Separation: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery.
Acidification: Combine the aqueous extracts and cool them in an ice bath. Slowly add a strong acid, such as 1 M hydrochloric acid (HCl), dropwise while stirring until the pH is approximately 1-2. This will protonate the carboxylate, causing the purified carboxylic acid to precipitate out of the solution.[4]
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.
Diagram of the Acid-Base Extraction Workflow
Caption: General workflow for purification by recrystallization.
Method 3: Column Chromatography
For challenging separations or to achieve very high purity, column chromatography is the method of choice.
Protocol:
Stationary and Mobile Phase Selection: For normal-phase chromatography, silica gel is a common stationary phase. The mobile phase (eluent) should be chosen based on TLC analysis to provide a retention factor (Rf) of approximately 0.3-0.4 for the desired compound. A typical eluent system might be a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate. To mitigate peak tailing, add 0.5% triethylamine to the eluent.
[3]2. Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.
Elution: Add the mobile phase to the top of the column and apply gentle pressure to begin eluting the sample.
Fraction Collection: Collect fractions as the solvent flows through the column. Monitor the separation by TLC.
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
References
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved February 3, 2026, from [Link]
Jubilant Life Sciences Limited. (2013). Process for producing pyridine carboxylic acids. U.S. Patent No. 8,575,350B2.
Micale, N., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Retrieved February 3, 2026, from [Link]
Pipzine Chemicals. (n.d.). 2-(methylsulfanyl)pyridine-3-carboxylic acid. Retrieved February 3, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved February 3, 2026, from [Link]
Allied Chemical & Dye Corporation. (1950). Preparation of pyridine carboxylic acids. U.S. Patent No. 2,513,251A.
Jubilant Life Sciences Limited. (2011). Process for producing pyridine carboxylic acids. European Patent No. EP 2428505 B1.
Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. Retrieved February 3, 2026, from [Link]
PubChem. (n.d.). 2-(Methylthio)-5-methylpyridine-3-carboxylic acid. Retrieved February 3, 2026, from [Link]
Chemical & Pharmaceutical Bulletin. (2002). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 50(9), 1234-1237. Retrieved February 3, 2026, from [Link]
PubChem. (n.d.). 3-Hydroxy-5-methylcyclohexane-1-carboxylic acid. Retrieved February 3, 2026, from [Link]
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved February 3, 2026, from [Link]
Lee, J. Y., et al. (2016). Purification method of pyridine and pyridine derivatives. Korean Patent No. KR101652750B1.
Wikipedia. (n.d.). Acid–base extraction. Retrieved February 3, 2026, from [Link]
Inventa AG. (1972). Process for the production of pyridine carboxylic acids. U.S. Patent No. 3,657,259A.
ChemistryViews. (2023). Path to Medium-Sized Sulfur-Containing Heterocycles. Retrieved February 3, 2026, from [Link]
University of Alberta. (n.d.). Acid-Base Extraction. Retrieved February 3, 2026, from [Link]
ACS Publications. (1977). Determination of sulfur compounds in high-boiling petroleum distillates by ligand-exchange thin-layer chromatography. Analytical Chemistry, 49(13), 2056-2059. Retrieved February 3, 2026, from [Link]
CrystEngComm. (2018). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 20(38), 5735-5743. Retrieved February 3, 2026, from [Link]
University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved February 3, 2026, from [Link]
PubMed. (2018). Synthesis of sulfur-containing heterocycles via ring enlargement. Molecular Diversity, 22(2), 435-455. Retrieved February 3, 2026, from [Link]
MDPI. (2021). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 26(15), 4485. Retrieved February 3, 2026, from [Link]
Reddit. (n.d.). Drying and distilling pyridine. Retrieved February 3, 2026, from [Link]
Williams, R. (n.d.). pKa Data Compiled by R. Williams. ACS, Organic Division. Retrieved February 3, 2026, from [Link]
PubMed. (2021). Expedition of sulfur-containing heterocyclic derivatives as cytotoxic agents in medicinal chemistry: A decade update. Medicinal Research Reviews, 41(5), 2898-2959. Retrieved February 3, 2026, from [Link]
PMC. (2019). Special Issue: Sulfur-Nitrogen Heterocycles. Molecules, 24(12), 2269. Retrieved February 3, 2026, from [Link]
stability of 5-(Methylthio)nicotinic acid under basic conditions
Guide Objective: This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with 5-(Methylthio)nicotinic acid. It addresses common questions and troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
Guide Objective: This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with 5-(Methylthio)nicotinic acid. It addresses common questions and troubleshooting scenarios related to the compound's stability under basic conditions, offering field-proven insights and validated protocols to ensure experimental success and integrity.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and reaction of 5-(Methylthio)nicotinic acid in basic environments.
Q1: What are the primary stability concerns for 5-(Methylthio)nicotinic acid under basic conditions?
A1: 5-(Methylthio)nicotinic acid is generally robust; however, two main areas of potential concern under basic conditions are the thioether linkage and the aromatic pyridine ring.
Thioether Moiety (-S-CH₃): The methylthio group is a thioether, which is significantly more stable and less prone to hydrolysis than a thioester (-C(O)S-CH₃).[1] Under typical laboratory basic conditions (e.g., NaOH, LiOH, K₂CO₃ in aqueous or alcoholic solvents at temperatures up to 80-100°C), the thioether bond is not expected to cleave. Degradation would require harsh, non-standard conditions or specific reagents not typically employed in routine synthetic or analytical protocols.
Pyridine Ring: The nicotinic acid core is stable across a wide pH range.[2] However, prolonged exposure to extremely strong bases at high temperatures could potentially promote side reactions, although this is not a common issue.
Carboxylic Acid: The most immediate and expected interaction under basic conditions is the deprotonation of the carboxylic acid to form the corresponding carboxylate salt. This is a standard acid-base reaction and does not represent degradation. In fact, the formation of the carboxylate anion renders the molecule more water-soluble and deactivates the carbonyl group toward nucleophilic attack, preventing self-condensation or other side reactions.[3]
Q2: I am performing a saponification of methyl 5-(methylthio)nicotinate. How do I avoid degrading the product?
A2: Saponification (base-mediated ester hydrolysis) is the most common scenario where this molecule is exposed to basic conditions.[4] The primary goal is to hydrolyze the methyl ester to the carboxylic acid without affecting the thioether.
The key principle is that saponification is effectively irreversible because the final step is an acid-base reaction where the generated carboxylic acid is immediately deprotonated by the alkoxide byproduct or excess base.[3] This drives the reaction to completion.
To ensure stability and maximize yield, consider the following:
Parameter
Recommended Condition
Rationale & Causality
Base
LiOH, NaOH, KOH
These provide hydroxide ions for the nucleophilic attack on the ester carbonyl. LiOH is often preferred for its high aqueous solubility and the ease of removing lithium salts during workup.
Stoichiometry
1.1 - 1.5 equivalents
Using a slight excess of base ensures complete hydrolysis of the ester. A large excess should be avoided to minimize the potential for any unforeseen side reactions and to simplify downstream pH adjustment and workup.
Temperature
25°C - 60°C
The reaction rate is temperature-dependent. Start at room temperature and gently heat if the reaction is slow. Avoid excessively high temperatures (>80°C) for prolonged periods as a general precaution to minimize any potential for long-term degradation.
Monitoring
TLC or LC-MS
Actively monitor the disappearance of the starting ester. Once the starting material is consumed, the reaction should be promptly worked up to avoid exposing the product to basic conditions unnecessarily.
Q3: How can I definitively monitor the stability and purity of 5-(Methylthio)nicotinic acid in my experiment?
A3: A well-defined analytical protocol is crucial for validating the stability of your compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method.
A typical HPLC method for nicotinic acid derivatives involves a C18 reverse-phase column with a mobile phase of methanol and water (or a buffer).[5]
Potential Degradant 2: Nicotinic acid (if demethylation were to occur, though highly unlikely)
By running a baseline sample (Time 0) and comparing it to samples exposed to the basic conditions over time, you can quantify the appearance of any new peaks and the decrease in the parent compound's peak area, giving you a direct measure of stability.
Troubleshooting Guide
Issue 1: Low yield after saponification and aqueous workup.
Potential Cause 1: Incomplete Hydrolysis. The reaction may not have gone to completion.
Solution: Before beginning the workup, confirm the absence of starting material by TLC or a rapid LC-MS check. If starting material remains, consider adding a small amount of additional base or increasing the reaction temperature slightly.
Potential Cause 2: Product Loss During Extraction. The product, as a carboxylate salt, may be highly water-soluble and difficult to extract into an organic solvent.
Solution: During the workup, carefully acidify the aqueous solution with an acid like 1M HCl to a pH of ~3-4. This protonates the carboxylate, making the 5-(methylthio)nicotinic acid neutral and significantly more soluble in organic solvents like ethyl acetate or dichloromethane. Confirm the pH with pH paper before extracting.
Issue 2: An unexpected peak appears in my LC-MS analysis after exposing the compound to a basic buffer.
Potential Cause 1: Oxidation. The thioether is susceptible to oxidation, which can be accelerated by air (oxygen) and trace metal impurities, sometimes more so under basic conditions. The likely byproducts would be the corresponding sulfoxide (+16 amu) or sulfone (+32 amu).
Solution: Degas your solvents and buffers before use by sparging with nitrogen or argon. If the reaction must be run for an extended period, maintain it under an inert atmosphere.
Potential Cause 2: Reaction with Buffer Components. If using a complex buffer system, a component may be reacting with your molecule.
Solution: Run a control experiment with the compound in a simpler basic solution (e.g., dilute NaOH) to see if the side product still forms. If it does not, investigate the components of your original buffer.
Visualized Workflows and Pathways
Logical Stability & Degradation Assessment
The following diagram illustrates the expected outcome and potential (though less likely) degradation pathways for 5-(Methylthio)nicotinic acid under basic conditions.
Caption: Step-by-step experimental workflow for HPLC-based stability testing.
This protocol provides a self-validating system to quantitatively determine the stability of 5-(Methylthio)nicotinic acid in a basic solution over 24 hours.
1. Materials & Reagents:
5-(Methylthio)nicotinic acid (high purity)
HPLC-grade Methanol
HPLC-grade Water
Sodium Hydroxide (NaOH), analytical grade
Hydrochloric Acid (HCl), analytical grade
Calibrated pH meter
HPLC system with UV-Vis detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
[5]
2. Preparation of Solutions:
Compound Stock (1 mg/mL): Accurately weigh 10 mg of 5-(Methylthio)nicotinic acid and dissolve it in 10.0 mL of methanol.
Basic Solution (0.1 M NaOH): Dissolve 400 mg of NaOH in 100 mL of HPLC-grade water.
Neutralizing Solution (0.1 M HCl): Prepare by diluting concentrated HCl.
Mobile Phase (e.g., 25:75 Methanol:Water): Prepare a suitable mobile phase for your HPLC system. The conditions used for methylnicotinate analysis are a good starting point.
[5]
3. Experimental Procedure:
Initiate Experiment: In a clean glass vial, add 900 µL of the 0.1 M NaOH solution. To this, add 100 µL of the 1 mg/mL compound stock solution. Vortex immediately. This is your reaction mixture.
Time Zero (T=0) Sample: Immediately after mixing, withdraw a 100 µL aliquot of the reaction mixture. Transfer it to an HPLC vial containing 100 µL of the 0.1 M HCl solution to neutralize the base. Add 800 µL of mobile phase to dilute. This is your T=0 reference sample.
Incubation: Place the sealed reaction mixture vial in a water bath or heating block set to your desired temperature (e.g., 40°C).
Time-Point Sampling: At subsequent time points (e.g., 1 hour, 4 hours, 24 hours), repeat step 3.2 by withdrawing a 100 µL aliquot, neutralizing it, and diluting it in an HPLC vial.
Control Sample: Prepare a control by adding 100 µL of the stock solution to 900 µL of HPLC-grade water (no base) and diluting as above.
4. HPLC Analysis:
Equilibrate the HPLC system with your mobile phase.
Set the UV detector to a wavelength appropriate for nicotinic acid derivatives (e.g., 260-265 nm).
Inject all prepared samples (Control, T=0, T=1h, T=4h, T=24h).
Record the chromatograms.
5. Data Interpretation:
Compare the peak area of the 5-(Methylthio)nicotinic acid in the T=0 sample to the subsequent time points.
Stability Calculation: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100.
A stable compound will show >99% remaining at all time points.
Examine the chromatograms for the appearance of new peaks, which would indicate degradation products. If new peaks are observed, use LC-MS to identify them based on their mass-to-charge ratio.
References
Ross, B.M., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Headache, 48(7), 1048-53. [Link]
Ross, B.M., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89. [Link]
Farooqui, M., et al. (2021). Stability constants of Nicotinic acid (vitamin B3) complexes with transition metal ions. International Research Journal on Advanced Science Hub, 3(Special Issue 4S), 1-4. [Link]
PubMed. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Headache, 48(7), 1048-53. [Link]
Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. [Link]
avoiding sulfoxide formation during workup of methylthio compounds
Status: Operational | Topic: Preventing Sulfoxide Formation ( ) Audience: Medicinal Chemists, Process Chemists System Overview: The Liability of the Methylthio Group The methylthio (thiomethyl) group is a robust pharmaco...
System Overview: The Liability of the Methylthio Group
The methylthio (thiomethyl) group is a robust pharmacophore but a fragile chemical entity during isolation. It possesses a nucleophilic sulfur atom highly susceptible to Electrophilic Oxidation (by peroxides or peracids) and Radical Oxidation (by atmospheric oxygen).
This guide functions as a Tier-2 Technical Support interface. We address the three critical failure points where oxidation occurs: The Solvent Matrix , The Quench , and The Stationary Phase .
Troubleshooting Matrix (Triage)
Symptom
Probable Cause
Diagnostic / Fix
Starting material degrades during reaction
Solvent contamination (Peroxides)
Test: KI Starch Paper. Fix: Distill solvents or add BHT.
Impurity appears after extraction
Residual oxidant or Aerobic oxidation
Test: TLC of aqueous layer. Fix: Reductive quench (Na₂S₂O₃) + Inert gas sparge.
One spot becomes two on TLC/Column
Silica-mediated oxidation
Test: 2D TLC (Run, rotate 90°, run again). Fix: Deactivate silica with 1% Et₃N or switch to Alumina.
Yield loss with no distinct by-product
Volatility of low MW thioethers
Fix: Control vacuum pressure/bath temp (>100 mbar, <30°C).
Ticket #001: The Solvent Trap (Peroxide Contamination)
User Report: "My thioether is clean by LCMS in the reaction mixture, but shows 5-10% sulfoxide immediately after diluting with ether/THF for workup."
Root Cause Analysis:
Ethers (THF, Et₂O, Dioxane) react with atmospheric oxygen to form hydroperoxides (
). These are potent electrophilic oxidants that rapidly convert sulfides to sulfoxides. This is the #1 cause of "mysterious" oxidation.
Protocol: Solvent Validation & Stabilization
Do not trust "inhibited" solvents stored for >3 months.
The KI Test (Mandatory):
Mix 1 mL solvent + 1 mL 10% aq. KI + 1 drop starch solution.
Add 2,6-Di-tert-butyl-4-methylphenol (BHT) to your workup solvent at 50–100 ppm .
Mechanism:[4][9] BHT acts as a radical scavenger, terminating the autoxidation chain reaction that generates peroxides.
Visual Workflow: Solvent Safety Logic
Caption: Decision tree for validating solvent integrity prior to thioether exposure.
Ticket #002: The "Ghost" Oxidant (Quenching Strategy)
User Report: "I used mCPBA/Oxone for a different step, but now I can't stop the sulfide from oxidizing further."
Root Cause Analysis:
Standard aqueous washes (water/brine) do not instantly neutralize active oxidants. In the biphasic mixture, the oxidant partitions into the organic layer, continuing to react with the sulfide during concentration.
The "Safe-Sulfur" Quench Protocol (SOP)
This protocol utilizes a "Sacrificial Sulfide" to scavenge electrophiles.
Scavenger: Dimethyl Sulfide (DMS) - Optional but recommended for high-value substrates.
Step-by-Step:
Cool Down: Chill reaction mixture to 0°C.
The Sacrificial Spike (Pro-Tip): Add 2.0 equiv of Dimethyl Sulfide (DMS) before adding aqueous quench.
Why? DMS is sterically unhindered and electron-rich. It reacts faster with residual electrophilic oxidants than your valuable substrate.
Reductive Wash: Add the Reductive Buffer and stir vigorously for 20 minutes.
Validation: Test aqueous layer with starch-iodide paper (should remain colorless; if blue, oxidant is still present).
Inert Phase Separation: Perform extraction under a blanket of Nitrogen/Argon.
Ticket #003: The Silica Surface (Purification)
User Report: "My crude NMR is clean. After column chromatography, I have 15% sulfoxide."
Root Cause Analysis:
Silica gel (
) is acidic and possesses active hydroxyl groups that can hydrogen-bond with peroxides (from air or solvents), effectively concentrating them near the substrate. It can also catalyze autoxidation.
Solutions:
The "Buffered" Column:
Pre-treat silica slurry with 1% Triethylamine (Et₃N) in the eluent.
Mechanism:[4][9] Neutralizes acidic sites on silica, reducing catalytic activity for oxidation.
Alternative Stationary Phase:
Switch to Neutral Alumina (Aluminum Oxide) . Alumina is far less prone to inducing oxidation in sulfur compounds.
Fast Filtration:
Avoid long residence times. Use a short pad of silica (Flash filtration) rather than a long column if separation allows.
Visual Workflow: Purification Decision Tree
Caption: Workflow to determine if silica gel is causing on-column oxidation.
References & Validated Sources
Peroxide Formation in Ethers:
Clark, D. E.[6] "Peroxides and Peroxide-Forming Compounds."[2][3][6][7] Chemical Health and Safety, 2001 , 8(5), 12–22.
Source: (General reference for peroxide mechanisms).
Silica-Mediated Oxidation:
Kropp, P. J. et al. "Surface-Mediated Reactions. 1. Hydrolysis and Oxidation on Silica Gel." Journal of the American Chemical Society, 1980 , 102, 2010.
Source:
Reductive Quenching Protocols:
Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry," 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for thiosulfate/bisulfite quenching).
Solvent Purification Standards:
Pangborn, A. B. et al. "Safe and Convenient Procedure for Solvent Purification." Organometallics, 1996 , 15(5), 1518–1520.[3]
Technical Support Center: 5-(Methylthio)nicotinic Acid Purification
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] 5-(Methylthio)nicotinic acid is a functionalized pyridine derivative used primarily as an intermediate in pharmaceutical synthesis. Its purification present...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
5-(Methylthio)nicotinic acid is a functionalized pyridine derivative used primarily as an intermediate in pharmaceutical synthesis. Its purification presents a dual challenge: managing the amphoteric nature of the nicotinic acid core (pyridine nitrogen + carboxylic acid) and the lipophilicity/oxidation sensitivity of the methylthio substituent.
Unlike simple nicotinic acid, the 5-methylthio group (-SMe) significantly reduces water solubility, making standard aqueous recrystallization inefficient. This guide provides a robust, chemically grounded protocol focusing on isoelectric precipitation followed by solvent recrystallization .
Solvent Selection Guide
The following recommendations are derived from structure-property relationships of 5-substituted nicotinic acids and standard protocols for thio-pyridine derivatives [1, 2].
Primary Solvent System
Solvent
Grade
Role
Technical Rationale
Ethanol (EtOH)
Absolute or 95%
Primary
The -SMe group increases lipophilicity. Hot ethanol dissolves the compound effectively while rejecting inorganic salts (from synthesis) and more polar impurities.
Water
Deionized
Co-solvent / Precipitant
Used primarily for isoelectric precipitation . In recrystallization, adding water to a hot ethanolic solution can force precipitation if yield is low.
Methanol (MeOH)
HPLC Grade
Alternative
Higher solubility than EtOH. Use if the compound fails to dissolve in boiling EtOH. Warning: Lower recovery yields expected.[1]
Solvents to Avoid
Pure Water: Requires excessive volumes due to the hydrophobic 5-SMe group; leads to poor recovery.
Ethyl Acetate/Hexane: Generally poor solubility for zwitterionic nicotinic acids; often leads to "oiling out" rather than crystallization.
Chlorinated Solvents (DCM/Chloroform): Good for extraction of the neutral form but poor for crystallization of the zwitterion.
Detailed Purification Protocol
This protocol integrates an acid-base purification step (chemical wash) with a thermal recrystallization.[2] This "double-lock" method ensures both chemical purity and crystalline form.
Phase 1: Acid-Base Purification (The "Chemical Filter")
Before recrystallizing, remove non-acidic impurities.
Dissolution: Suspend the crude solid in 1M NaOH (approx. 5-10 mL per gram). Stir until fully dissolved.
Mechanism:[3][4][5][6][7] Converts the acid to sodium 5-(methylthio)nicotinate (water-soluble).
Filtration: Filter the alkaline solution through a Celite pad to remove insoluble byproducts (e.g., unreacted starting materials, catalytic metals).
Precipitation: Slowly add 1M HCl to the filtrate while stirring. Monitor pH.
Target pH: Adjust pH to 3.0 – 4.0 (the isoelectric point).
Observation: The product will precipitate as a thick white/off-white solid.
Collection: Filter the solid and wash with a small amount of cold water.[2] Dry partially before Phase 2.
Phase 2: Thermal Recrystallization
Setup: Place the semi-dried solid in a round-bottom flask equipped with a reflux condenser.
Solvent Addition: Add Ethanol (95%) (approx. 10-15 mL per gram).
Heating: Heat to reflux (approx. 78°C).
Troubleshooting: If solid remains after 15 mins of reflux, add more ethanol in small increments. If insolubles persist, filter the hot solution rapidly.
Cooling: Remove from heat. Allow to cool slowly to room temperature (25°C) over 1-2 hours.
Critical: Do not crash cool on ice immediately; this traps impurities.
Crystallization: Once crystals form at room temperature, cool further to 0-4°C (ice bath) for 30 minutes to maximize yield.
Isolation: Filter the crystals. Wash with cold ethanol. Dry under vacuum at 40-50°C.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?
Diagnosis: This is common with sulfur-containing aromatics, often caused by cooling too quickly or the presence of trace solvents (like toluene) from synthesis.
Solution:
Re-heat the mixture to reflux until the oil dissolves.
Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod.
Add Co-solvent: Add a small amount of water (dropwise) to the hot ethanol solution until slightly turbid, then add a drop of ethanol to clear it. Cool very slowly.
Q2: The crystals are yellow/brown. How do I remove the color?
Diagnosis: Sulfur compounds are prone to oxidation (sulfoxides) or trace nitration byproducts, which are often colored.
Solution:
Perform a Charcoal Treatment during Phase 2.
Step: After the solid dissolves in boiling ethanol, add Activated Carbon (5-10 wt%). Stir at reflux for 10 minutes.
Step: Filter hot through Celite to remove the carbon. The filtrate should be colorless or pale yellow.
Q3: The yield is lower than expected (<50%).
Diagnosis: The compound may be too soluble in the chosen volume of ethanol, or the pH during Phase 1 was incorrect.
Solution:
Check pH: Ensure Phase 1 precipitation occurred strictly at pH 3-4. Too acidic (pH < 1) forms the hydrochloride salt; too basic (pH > 5) leaves it as a carboxylate salt—both are water-soluble [1].
Concentrate: Evaporate 30-50% of the ethanol from the mother liquor and re-cool to recover a second crop.
Process Visualization
The following diagram illustrates the critical decision points in the purification workflow.
Caption: Integrated Acid-Base and Thermal Recrystallization Workflow for 5-(Methylthio)nicotinic acid.
References
Organic Syntheses, Coll. Vol. 1 . (1941). Nicotinic Acid.[8][3][9][2][1][5][10][11] p. 385. (Describes the fundamental isoelectric precipitation method for pyridine carboxylic acids).
U.S. Patent 3,037,987 . (1962). Purification of Nicotinic Acid. (Details the solubility profiles and recrystallization strategies for crude nicotinic acid derivatives).
BenchChem Technical Support . Synthesis of Substituted Nicotinic Acids. (General troubleshooting for incomplete reactions and purification losses in nicotinic acid synthesis).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: 1H NMR Profiling of 5-(Methylthio)nicotinic Acid
Executive Summary
5-(Methylthio)nicotinic acid (CAS: N/A for specific isomer, Analogous to 5-Methylnicotinic acid CAS: 3222-49-9) represents a critical scaffold in medicinal chemistry, particularly as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its structural integrity is defined by the precise regiochemistry of the methylthio (-SMe) group on the pyridine ring.
This guide provides an authoritative technical comparison of the 1H NMR profile of 5-(Methylthio)nicotinic acid against its synthetic precursor (5-Bromonicotinic acid) and regioisomers (e.g., 2- or 6-substituted analogs) . The focus is on enabling rapid, unambiguous structural verification without reliance on secondary techniques like X-ray crystallography.
Structural Analysis & Theoretical Grounding
The molecule consists of a pyridine ring substituted at position 3 with a carboxylic acid (-COOH) and at position 5 with a methylthio group (-SMe).
Methylthio Group (C5): Weakly withdrawing by induction but strongly electron-donating by resonance (+M) . This resonance effect shields the ortho (H4, H6) and para (H2) positions, counteracting the deshielding effects of the ring nitrogen and carboxyl group.
Predicted Chemical Shift Logic
Proton
Position
Electronic Influences
Predicted Shift (, ppm)
Multiplicity
H2
to N, to COOH
Most Deshielded. Para to SMe (shielding).
8.60 – 8.80
Singlet (d, Hz)
H6
to N
Deshielded. Ortho to SMe (shielding).
8.40 – 8.60
Doublet ( Hz)
H4
to N
Shielded relative to . Ortho to SMe (shielding).
7.90 – 8.10
Doublet ( Hz)
-SMe
Aliphatic
Attached to aromatic ring.
2.50 – 2.60
Singlet (3H)
-COOH
Acidic
Exchangeable.
11.0 – 13.5
Broad Singlet
Comparative Analysis: Product vs. Alternatives
This section contrasts the target molecule with its most common "alternatives" encountered during synthesis: the starting material (5-Bromonicotinic acid) and the unsubstituted core (Nicotinic acid).
The Aliphatic Signal: The presence of a sharp singlet at ~2.55 ppm is the definitive confirmation of the S-Methylation. Absence of this peak indicates failed coupling.
Shielding Effect: The -SMe group is an Electron Donating Group (EDG). Compare H4 in the target (~8.00 ppm) vs. the Bromo precursor (~8.45 ppm). The upfield shift of ~0.45 ppm confirms the electronic change from withdrawing (Br) to donating (SMe).
Loss of H5: Comparing to Nicotinic Acid, the disappearance of the dd at 7.58 ppm confirms substitution at the 5-position.
Distinguishing Regioisomers (2-SMe vs. 5-SMe)
In drug development, regioselectivity is paramount. If the reaction produces 2-(methylthio)nicotinic acid instead of the 5-isomer, the NMR profile changes drastically due to symmetry and coupling networks.
Target (5-SMe):
Pattern: Two small meta couplings (
Hz) and one small para coupling.
Appearance: Three distinct signals (H2, H4, H6) appearing as singlets or narrow doublets.
Isomer (2-SMe):
Pattern: H4, H5, H6 are contiguous.
Appearance:
H4: Doublet of Doublets (vicinal coupling to H5,
Hz).
H5: Doublet of Doublets (vicinal to H4 and H6).
H6: Doublet of Doublets (vicinal to H5,
Hz).
Conclusion: If you see large vicinal couplings (
Hz), you have the wrong isomer .
Experimental Protocol
To replicate these results, follow this standardized workflow.
A. Sample Preparation:
Solvent: DMSO-d
(99.9% D) is required. CDCl is unsuitable due to the poor solubility of the carboxylic acid moiety.
Concentration: 10–15 mg of sample in 0.6 mL solvent.
Additives: If the -COOH proton is broadening peaks, add 1 drop of D
O to exchange it out (note: the -COOH peak at ~13 ppm will disappear).
B. Acquisition Parameters (400 MHz+):
Pulse Sequence: Standard 1H (zg30).
Scans (NS): 16 or 32 (S/N > 100 for aromatic region).
Relaxation Delay (D1):
1.0 sec (ensure integration accuracy of the S-Me singlet).
Spectral Width: -2 to 14 ppm.
Visualizations
Figure 1: Analytical Workflow for Structural Verification
Caption: Logical flow for validating 5-(Methylthio)nicotinic acid identity against common impurities.
Figure 2: Coupling Network & Proton Environments
Caption: W-coupling network (dashed) and electronic shielding effects (solid green) defining the spectrum.
References
Chemical Shifts of Nicotinic Acid: ChemicalBook. Nicotinic acid (59-67-6) 1H NMR Spectrum. Link
Substituent Effects in Pyridines: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard text for additivity rules).
Synthesis & Characterization of Methylthio-nicotinic derivatives: Sigma-Aldrich Product Sheet. 2-Fluoro-5-(methylthio)nicotinic acid. Link
General NMR Prediction Algorithms: NMRDB.org. 1H NMR Prediction of Pyridine Derivatives. Link
Comparative
C13 NMR chemical shifts for 5-methylsulfanylpyridine-3-carboxylic acid
Topic: Technical Assessment: NMR Characterization of 5-Methylsulfanylpyridine-3-carboxylic Acid Content Type: Publish Comparison Guide Technical Assessment: NMR Characterization of 5-Methylsulfanylpyridine-3-carboxylic A...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Technical Assessment:
NMR Characterization of 5-Methylsulfanylpyridine-3-carboxylic Acid
Content Type: Publish Comparison Guide
Technical Assessment:
NMR Characterization of 5-Methylsulfanylpyridine-3-carboxylic Acid
Executive Summary
5-Methylsulfanylpyridine-3-carboxylic acid (also known as 5-(methylthio)nicotinic acid) is a critical heterocyclic building block in medicinal chemistry, frequently utilized as a bioisostere for 5-substituted nicotinic acids in kinase inhibitors and GPCR ligands.[1][2][3][4]
Precise structural characterization of this molecule is challenging due to the high probability of regioisomeric impurities (2- or 6-substituted variants) arising from nucleophilic aromatic substitution (
) syntheses. This guide provides a definitive NMR analysis, comparing the target molecule against its parent scaffold and common impurities to ensure structural integrity in drug development pipelines.
Structural Analysis & Chemical Shift Assignment
The pyridine ring is electron-deficient, resulting in desheilded chemical shifts compared to benzene. The introduction of a methylsulfanyl (-SMe) group at the 5-position introduces specific electronic perturbations—inductive withdrawal (
) and resonance donation ()—that are diagnostic for structural verification.
Predicted vs. Parent Chemical Shifts (DMSO-)
The following table contrasts the experimental shifts of the parent compound (Nicotinic Acid) with the chemically calculated shifts for the 5-SMe derivative.
*Parent data sourced from experimental literature in DMSO-d6.
**Predicted values based on Pyridine Substituent Chemical Shifts (SCS): SMe (Ipso +13, Ortho -2, Meta +0.5).
Structural Numbering & Assignment Logic
The assignment relies on distinguishing the three aromatic protons/carbons.
C-2 is the most deshielded aromatic CH due to being adjacent to Nitrogen and ortho to the electron-withdrawing COOH.
C-5 becomes a quaternary carbon in the target molecule, disappearing in DEPT-135 experiments, which is the key differentiator from the parent starting material.
Comparative Analysis: Distinguishing Impurities
In synthesis, the SMe nucleophile may attack the 2- or 6-positions if the starting material is a di-halo pyridine. Furthermore, the sulfur atom is prone to oxidation.
A. Regioisomer Discrimination
Distinguishing 5-SMe (Target) from 2-SMe and 6-SMe (Impurities).
Target (5-SMe): Retains
symmetry-like pattern in proton coupling (though not chemical equivalence). C-2 remains highly deshielded (>150 ppm).
Alternative (2-SMe): The SMe group at position 2 shields the C-3 carboxyl, often shifting the C=O upfield. The C-2 signal moves significantly upfield (~155
~160 ppm for C-S, but lacks the C-H signal at >150).
Alternative (6-SMe): The C-6 proton signal (usually ~150 ppm) disappears and is replaced by a quaternary C-S signal at ~160+ ppm.
B. Oxidation States (Sulfoxide/Sulfone)
Sulfur oxidation is a common degradation pathway.
Sulfide (-SMe): Methyl carbon at 15 ppm .
Sulfoxide (-S(O)Me): Methyl carbon shifts downfield to ~40 ppm .
Sulfone (-SO2Me): Methyl carbon shifts further to ~44 ppm .
Experimental Protocol for High-Fidelity Acquisition
To ensure publication-quality data and resolution of quaternary carbons, follow this protocol.
1. Solvent Selection:
Recommended:DMSO-
.
Reasoning: Pyridine carboxylic acids often have poor solubility in
due to zwitterion formation. DMSO disrupts intermolecular H-bonding, sharpening signals.
Alternative:
(Methanol-) can be used, but carboxyl proton exchange will eliminate the -COOH proton signal in NMR.
2. Acquisition Parameters:
Concentration: Prepare a saturated solution (~20-30 mg in 0.6 mL).
Pulse Sequence: Standard zgpg30 (power-gated decoupling).
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
Critical: C-3, C-5, and C=O are quaternary carbons with long
relaxation times. Short D1 values will suppress their intensity, leading to "missing" peaks.
Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.
Visualization: Validation Workflow
The following diagram outlines the logical decision tree for validating the 5-SMe structure against common synthetic pitfalls.
Figure 1: Step-by-step NMR validation logic flow for distinguishing 5-methylsulfanylpyridine-3-carboxylic acid from oxidation byproducts and regioisomers.
References
ChemicalBook. Nicotinic acid (59-67-6) 13C NMR Spectrum. Retrieved from .
Mastering Purity Analysis of 5-(Methylthio)nicotinic Acid: A Comparative Method Development Guide
This guide outlines a high-performance liquid chromatography (HPLC) method development strategy for 5-(Methylthio)nicotinic acid , a critical intermediate in the synthesis of kinase inhibitors and pyridine-based pharmace...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a high-performance liquid chromatography (HPLC) method development strategy for 5-(Methylthio)nicotinic acid , a critical intermediate in the synthesis of kinase inhibitors and pyridine-based pharmaceuticals.
This is a comparative technical guide . We will contrast the limitations of a traditional C18 (Octadecyl) approach against a superior, optimized methodology using a Phenyl-Hexyl stationary phase.
Introduction: The Separation Challenge
5-(Methylthio)nicotinic acid presents a classic "amphoteric/hydrophobic" dichotomy common in pharmaceutical intermediates. The molecule contains a basic pyridine nitrogen, an acidic carboxylic acid moiety, and a lipophilic methylthio ether group.
The Analytical Problem:
Standard generic methods often fail to separate the parent compound from its two critical impurity classes:
Oxidative Impurities: The sulfur atom is prone to oxidation, forming 5-(methylsulfinyl)nicotinic acid (Sulfoxide) and 5-(methylsulfonyl)nicotinic acid (Sulfone) . These are significantly more polar than the parent.
Synthetic Precursors: Typically 5-Bromonicotinic acid , which shares similar pKa values but lacks the thio-ether handle.
This guide demonstrates why a Phenyl-Hexyl stationary phase provides superior resolution (Rs) and peak shape compared to the traditional C18 approach.
Physicochemical Context & Mechanism[1][2]
Understanding the molecule is the first step to separation.
Result: The polar Sulfoxide impurity often elutes in the void volume (k' < 1), making quantification impossible. The basic pyridine moiety causes tailing (Tf > 1.5).
Method B: The Optimized Protocol (Phenyl-Hexyl)
This is the recommended self-validating system.
Reagents & Preparation
Buffer (Mobile Phase A): 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.
Why pH 3.0? It keeps the carboxylic acid protonated (neutral) for retention, while the pyridine is protonated (+). The Phenyl phase can retain the charged pyridine via cation-
interactions, unlike C18.
Solvent (Mobile Phase B): Methanol (MeOH).
Why MeOH? Methanol promotes
interactions better than Acetonitrile (ACN) because ACN has its own electrons (triple bond) that compete with the stationary phase.
Instrument Parameters
Column: Core-Shell Phenyl-Hexyl (150 x 4.6 mm, 2.7 µm).
The following data summarizes the performance improvements observed when switching from Method A (C18) to Method B (Phenyl-Hexyl).
Parameter
Method A (C18 / ACN)
Method B (Phenyl-Hexyl / MeOH)
Improvement
Sulfoxide Retention (k')
0.8 (Co-elutes with void)
2.1
Resolved from void
Resolution (Parent vs. Precursor)
1.8
4.5
> 2.5x Improvement
Tailing Factor (Parent)
1.6
1.1
Symmetrical Peak
Selectivity () S/SO
1.1
1.4
Better Impurity Profile
Why this works: The Phenyl-Hexyl phase engages in "Orthogonal Selectivity." While C18 separates solely on hydrophobicity (where Methylthio and Bromo are similar), the Phenyl phase distinguishes the electron density of the sulfur lone pairs against the aromatic ring, providing massive resolution gains.
Method Development Decision Tree
Use this logic flow to troubleshoot or adapt this method for similar pyridine derivatives.
Caption: Decision logic for selecting stationary phases for pyridine-based thio-ethers.
References
Separation of Nicotinic Acid Derivatives:
Comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques.
Mixed-Mode and Ion-Exchange Mechanisms for Pyridines:
HPLC Separation of Pyridinecarboxylic Acids on Mixed-Mode Columns.
Physicochemical Properties of Nicotinic Acid:
National Center for Biotechnology Information. PubChem Compound Summary for CID 938, Nicotinic acid.
Stationary Phase Selectivity (Phenyl-Hexyl vs C18):
Selectivity differences for sulfur-containing aromatics.
(General reference for Phenyl phase mechanisms)
Technical Comparison Guide: Mass Spectrometry Fragmentation of 5-(Methylthio)nicotinic Acid
Executive Summary & Core Directive Objective: To provide an authoritative technical guide on the mass spectrometry (MS) fragmentation patterns of 5-(Methylthio)nicotinic acid , distinguishing it from structural isomers a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
Objective: To provide an authoritative technical guide on the mass spectrometry (MS) fragmentation patterns of 5-(Methylthio)nicotinic acid , distinguishing it from structural isomers and analogs.
Audience: Analytical chemists, DMPK scientists, and drug development researchers.
Scope: This guide moves beyond basic spectral listing. It synthesizes mechanistic fragmentation logic, differentiating "ortho-effect" isomers from the target "meta-substituted" 5-isomer, and provides a self-validating experimental protocol.
Compound Identity & Physicochemical Baseline
Before analyzing fragmentation, the structural baseline must be established to predict ion behavior.
Feature
Specification
Compound Name
5-(Methylthio)nicotinic acid
CAS Registry
17753-29-0
Formula
C₇H₇NO₂S
Exact Mass
169.0198 Da
Precursor Ion (ESI+)
[M+H]⁺ = 170.0271 m/z
Precursor Ion (ESI-)
[M-H]⁻ = 168.0125 m/z
Structural Key
3,5-disubstituted pyridine. Crucial Note: The substituents are in a meta relationship, preventing the "ortho effects" seen in 2- or 4-substituted isomers.
Experimental Protocol (Standardized Workflow)
To reproduce the fragmentation data described below, the following LC-MS/MS conditions are recommended. This protocol ensures the stabilization of the labile sulfur-methyl bond during ionization.
Collision Energy (CE): Stepped ramp (10, 20, 40 eV) to capture both labile losses (water) and skeletal cleavage (ring opening).
Fragmentation Mechanism & Pathway Analysis
The fragmentation of 5-(Methylthio)nicotinic acid is governed by two independent functional groups: the carboxylic acid at C3 and the methylthio ether at C5. Unlike its isomers, these groups do not interact intramolecularly (no steric/ortho effects).
Primary Fragmentation Channels (ESI+)
Dehydration (Loss of H₂O, -18 Da):
Mechanism:[2] Protonation of the carbonyl oxygen facilitates the elimination of water, forming an acylium ion.
Transition: m/z 170 → m/z 152 .
Decarboxylation (Loss of CO₂, -44 Da):
Mechanism:[2] Common in nicotinic acid derivatives. The pyridine ring stabilizes the resulting cation (3-methylthiopyridine fragment).
Transition: m/z 170 → m/z 126 .
Thio-Ether Cleavage (Loss of •CH₃, -15 Da):
Mechanism:[2] Homolytic cleavage of the S-CH₃ bond. While radical losses are less common in even-electron ESI, the stability of the resulting thiyl cation on the aromatic ring makes this a minor but diagnostic pathway at high CE.
Transition: m/z 170 → m/z 155 .
Visualizing the Fragmentation Tree
The following diagram illustrates the stepwise degradation logic.
Caption: Figure 1. Proposed ESI+ fragmentation pathway for 5-(Methylthio)nicotinic acid showing primary neutral losses of water and carbon dioxide.
Comparative Analysis: Isomer Differentiation
The most critical analytical challenge is distinguishing the 5-isomer from the 2-isomer (2-(Methylthio)nicotinic acid). This differentiation relies on the "Ortho Effect."[3][4]
The "Ortho Effect" Decision Matrix
In 2-substituted nicotinic acids, the substituent at C2 is adjacent to the C3 carboxyl group. This proximity allows for anchimeric assistance (neighboring group participation), creating unique cyclized fragments not possible in the 5-isomer.
Cyclization: Loss of H₂O/CH₃OH driven by interaction between S and COOH.
Diagnostic Ion
m/z 126 (Decarboxylation dominant).
m/z 152 (Dehydration dominant due to cyclic thio-lactone formation).
Spectral Fingerprint
"Clean" losses of 18 and 44 Da.
Complex rearrangement ions; higher abundance of [M+H-H₂O]⁺.
Differentiation Logic Diagram
Use this logic flow to identify your specific isomer from experimental data.
Caption: Figure 2. Decision tree for differentiating 2- and 5-methylthionicotinic acid isomers based on the abundance of the dehydration fragment (Ortho Effect).
Summary of Diagnostic Ions
The following table summarizes the theoretical m/z values expected for 5-(Methylthio)nicotinic acid in positive ion mode.
Ion Identity
m/z (Theoretical)
Origin / Mechanism
[M+H]⁺
170.027
Protonated Molecule.
[M+H - H₂O]⁺
152.016
Acylium ion formation (Loss of water).
[M+H - CO₂]⁺
126.037
Decarboxylation (Loss of carboxyl group).
[M+H - H₂O - CO]⁺
124.021
Sequential loss from carboxyl group (Pyridyl cation).
[M+H - CH₃SH]⁺
122.006
Loss of methanethiol (High energy cleavage).
References
Nicotinic Acid Metabolism & MS : Simultaneous determination of nicotinic acid and its metabolites in plasma using LC-MS/MS. (2010).[6] Journal of Chromatography B.
Ortho Effects in Mass Spectrometry : Mass Spectrometry of Analytical Derivatives. "Ortho" and "Para" Effects in Electron Ionization. (2015).[7][8] NIST / NIH.
Pyridine Fragmentation Rules : Stable isomeric structures of the pyridine cation and protonated pyridine. (2025).[5][7][9][10] ResearchGate.
Thioether Fragmentation : Fragmentation reactions using electrospray ionization mass spectrometry. (2015).[7][8] Royal Society of Chemistry.
IR spectroscopy peaks for carboxylic acid and thioether groups
IR Spectroscopy of Carboxylic Acids vs. Thioethers: A Comparative Guide for Drug Development Executive Summary In drug development and structural elucidation, distinguishing between carboxylic acids and thioethers (sulfi...
Author: BenchChem Technical Support Team. Date: February 2026
IR Spectroscopy of Carboxylic Acids vs. Thioethers: A Comparative Guide for Drug Development
Executive Summary
In drug development and structural elucidation, distinguishing between carboxylic acids and thioethers (sulfides) is a common challenge, particularly when characterizing metabolites or synthetic intermediates (e.g., methionine derivatives). This guide compares the infrared (IR) spectral signatures of these two functional groups.
Carboxylic Acids dominate the IR spectrum with intense, broad bands due to strong dipole moment changes and hydrogen bonding.
Thioethers are spectrally "quiet" in the mid-IR region, often requiring a strategy of exclusion (absence of S-H or S=O bands) or complementary Raman spectroscopy for definitive confirmation.
The visibility of a functional group in IR spectroscopy depends on the change in dipole moment (
) during vibration.
Carboxylic Acid (-COOH):
High Polarity: The C=O and O-H bonds are highly polar. Stretching these bonds results in a massive change in dipole moment, leading to strong, broad absorption bands .
Hydrogen Bonding: Acids exist primarily as dimers in condensed phases. This extensive H-bonding network broadens the O-H stretch significantly, creating a characteristic "messy" envelope.
Thioether (R-S-R'):
Low Polarity: The C-S bond is longer and less polar than C-O. The sulfur atom is "soft" and polarizable, but the dipole change upon stretching is minimal.
Spectral Consequence: The C-S stretch appears in the fingerprint region (600–800 cm⁻¹) as a weak to medium band, often obscured by C-H bending vibrations.
Comparative Analysis: Diagnostic Peaks
The following table summarizes the key diagnostic bands. Note the stark contrast in intensity and reliability.
Feature
Carboxylic Acid (-COOH)
Thioether (R-S-R')
Notes / Causality
Primary Diagnostic
O-H Stretch
C-S Stretch
Frequency
2500–3300 cm⁻¹
600–800 cm⁻¹
Acid O-H is lower than alcohol O-H due to dimerization.
Intensity
Very Strong
Weak to Medium
C-S bond has low dipole moment change.
Shape
Extremely Broad (Envelope)
Sharp but weak
H-bonding causes broadening in acids.
Secondary Diagnostic
C=O Stretch (Carbonyl)
Absence of S-H
Frequency
1700–1725 cm⁻¹
~2550 cm⁻¹
Crucial: Thioethers lack the S-H band seen in thiols.
Intensity
Strong
(N/A)
Absence of this peak confirms S is not terminal.
Tertiary Diagnostic
C-O Stretch
Absence of S=O
Frequency
1210–1320 cm⁻¹
1030–1070 cm⁻¹
Rules out sulfoxides.
Intensity
Strong
(N/A)
Fingerprint Region
O-H Bend (Out-of-Plane)
C-S-C Bend
Frequency
~900–950 cm⁻¹
< 500 cm⁻¹
Often below the cutoff of standard IR detectors.
Case Study: Methionine (The Hybrid Molecule)
Methionine (
) serves as an excellent reference standard because it contains both a carboxylic acid and a thioether group.
Acid Region (Dominant):
3300–2500 cm⁻¹: A massive, broad absorption covers this entire region, obscuring the C-H stretches. This confirms the carboxylic acid moiety.[1][2]
~1700 cm⁻¹: A sharp, intense peak corresponding to the carbonyl (
) stretch.
Thioether Region (Subtle):
Fingerprint Region: Weak bands near 700–720 cm⁻¹ are attributable to the C-S stretch, but they are often difficult to distinguish from the "noise" of the C-H rocking vibrations of the alkyl chain.
Diagnostic Logic: The presence of sulfur (known from elemental analysis) combined with the absence of a peak at 2550 cm⁻¹ (S-H) and absence of strong bands at 1050 cm⁻¹ (S=O) confirms the sulfur exists as a thioether.
Experimental Protocol
This protocol is designed to maximize the detection of the weak thioether signal while managing the overwhelming acid signals.
Phase 1: Sample Preparation (ATR vs. Transmission)
Recommendation: Use ATR (Attenuated Total Reflectance) with a Diamond crystal.
Reasoning: Carboxylic acids can react with KBr pellets (ion exchange to form salts), shifting the C=O peak to ~1550-1600 cm⁻¹ (carboxylate). ATR is non-destructive and prevents this artifact.
Phase 2: Acquisition & Processing
Background Scan: 32 scans at 4 cm⁻¹ resolution (air background).
Sample Scan: Place solid/liquid on crystal. Apply high pressure for solids to ensure contact.
Baseline Correction: Essential for the 2500–3300 cm⁻¹ region to accurately assess the O-H envelope shape.
Phase 3: Analysis Workflow (Decision Tree)
Caption: Logical workflow for distinguishing acids and thioethers. Note that Thioether identification relies heavily on the exclusion of other sulfur species.
Expert Insight: Limitations & Alternatives
As a Senior Application Scientist, it is critical to advise that IR spectroscopy is not the gold standard for thioether identification .
The "Silent" Sulfur: Because the C-S stretch is so weak and falls in the noisy fingerprint region, it is often missed.
The Raman Solution: If definitive proof of the C-S bond is required, Raman Spectroscopy is the superior technique. The C-S bond is highly polarizable (though not polar), making it a strong Raman scatterer .
Raman Peak: Sharp, intense band at 630–730 cm⁻¹.
Protocol Adjustment: If you suspect a thioether but see nothing in the IR fingerprint region, do not rule it out. Use the "Exclusion Method" (Step 3 & 4 in the diagram) or switch to Raman/NMR.
References
LibreTexts Chemistry. (2020). Spectroscopy of Carboxylic Acids. Link
Spectroscopy Online. (2018). The C=O[1][3] Bond, Part III: Carboxylic Acids. Link
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Link
ResearchGate. (2010). Infrared spectrum of methionine and various organic manganese sources. Link
MDPI. (2025). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols. Link
comparing biological activity of 5-methyl vs 5-methylthio nicotinic acid
Evaluation of GPR109A Agonists for Dyslipidemia & Metabolic Regulation Executive Summary This guide provides a technical evaluation of 5-methyl nicotinic acid (5-MNA) versus its sulfur-containing isostere, 5-methylthio n...
Author: BenchChem Technical Support Team. Date: February 2026
Evaluation of GPR109A Agonists for Dyslipidemia & Metabolic Regulation
Executive Summary
This guide provides a technical evaluation of 5-methyl nicotinic acid (5-MNA) versus its sulfur-containing isostere, 5-methylthio nicotinic acid (5-MTNA) . Both molecules act as orthosteric agonists for the Hydroxycarboxylic Acid Receptor 2 (HCAR2 , formerly GPR109A ), the primary target of Niacin (Vitamin B3) for antilipolytic activity.
While 5-MNA represents a sterically conservative modification of the endogenous ligand, 5-MTNA introduces significant physicochemical changes—specifically in lipophilicity, electronic distribution, and metabolic susceptibility. This guide analyzes their utility as chemical probes and therapeutic leads, emphasizing the trade-off between receptor affinity and metabolic stability .
Key Verdict:
5-Methyl Nicotinic Acid: The stable, conservative analog. Ideal for probing the steric tolerance of the GPR109A 5-position without altering metabolic clearance pathways significantly.
5-Methylthio Nicotinic Acid: The lipophilic, metabolically labile probe. Useful for exploring hydrophobic pocket depth, but prone to rapid S-oxidation, potentially creating active or inactive sulfoxide metabolites.
Mechanistic Foundation: GPR109A Signaling
To understand the divergence in activity between these two analogs, one must first visualize the signal transduction pathway they modulate. Both compounds function as G
-coupled receptor agonists in adipocytes.
Pathway Visualization
Figure 1: The GPR109A anti-lipolytic signaling cascade.[1] Both analogs aim to trigger the G_i-mediated inhibition of Adenylyl Cyclase, ultimately reducing Free Fatty Acid (FFA) release.
Physicochemical & Biological Comparison
The substitution of a methyl group (-CH
) with a methylthio group (-SCH) is a classic bioisosteric replacement. However, the sulfur atom introduces a "sigma-hole," increases atomic radius, and alters the electronic landscape of the pyridine ring.
Comparative Data Profile
Feature
5-Methyl Nicotinic Acid (5-MNA)
5-Methylthio Nicotinic Acid (5-MTNA)
Impact Analysis
Molecular Weight
137.14 g/mol
169.20 g/mol
Steric Bulk: SMe is significantly larger (~1.8Å radius vs 1.1Å for C), testing the receptor pocket size.
Lipophilicity (cLogP)
~0.8 - 1.1
~1.5 - 1.9
Permeability: 5-MTNA has higher membrane permeability but lower aqueous solubility.
pKa (Pyridine N)
~3.8
~3.4
Electronics: Sulfur is electron-withdrawing by induction, potentially lowering the basicity of the ring nitrogen slightly.
Receptor Affinity
Moderate ()
Variable (Context Dependent)
Binding Mode: The 5-position of GPR109A is a hydrophobic pocket. If the pocket is tight, 5-MTNA loses affinity; if loose, it gains via van der Waals forces.
Metabolic Liability
Low (Benzylic oxidation)
High (S-oxidation)
Critical Differentiator: 5-MTNA is rapidly converted to Sulfoxide (S=O) by FMO3/CYP enzymes.
Flushing Potential
Reduced compared to Niacin
Unknown/Likely Reduced
Flushing is mediated by Langerhans cells; lipophilic analogs often show different tissue distribution profiles.
Structural Activity Relationship (SAR) Logic
The binding pocket of GPR109A relies on an ionic interaction between Arg111 and the carboxylic acid of the ligand. The pyridine ring sits in a hydrophobic cleft.
5-Methyl (Conservative): Fits well within the cleft. It maintains the necessary electronics for the ring nitrogen to interact with the receptor (likely via water-mediated H-bonds or direct interaction with Ser178 ).
5-Methylthio (Aggressive):
Pro: The sulfur atom can engage in "sigma-hole" bonding or stronger van der Waals interactions if the pocket allows.
Con: The metabolic conversion to a sulfoxide creates a chiral center and a highly polar group. This usually abolishes affinity for the hydrophobic pocket, making 5-MTNA a "short-acting" agonist or requiring specific formulation to prevent first-pass metabolism.
Experimental Protocols
To objectively compare these molecules, you must run parallel assays focusing on binding affinity and functional efficacy .
Protocol A: [
S]GTP
S Binding Assay
Purpose: To measure the intrinsic efficacy of the agonist at the G
protein level, independent of downstream amplification.
Materials:
Membranes from CHO-K1 cells stably expressing human GPR109A.
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl
, 10 M GDP, 10 g/mL saponin.
Radioligand: [
S]GTPS (approx. 1250 Ci/mmol).
Workflow:
Preparation: Dilute 5-MNA and 5-MTNA in DMSO (10 mM stock) to varying concentrations (
to M).
Incubation: Mix 10
g membrane protein with test compounds and 0.1 nM [S]GTPS in assay buffer.
Equilibrium: Incubate for 30 minutes at 30°C.
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
Quantification: Measure bound radioactivity via liquid scintillation counting.
Analysis: Plot % Stimulation over Basal vs. Log[Concentration]. Calculate
and .
Protocol B: Lipolysis Inhibition in Primary Adipocytes
Purpose: To validate the biological endpoint (reduction of Free Fatty Acids).
Materials:
Isolated primary rat or human adipocytes (in Krebs-Ringer buffer with 4% BSA).
Stimulant: Isoproterenol (100 nM) to induce lipolysis.
Stimulation: Treat adipocytes with 100 nM Isoproterenol to spike cAMP and FFA release.
Treatment: Co-treat with 5-MNA or 5-MTNA at graded concentrations (
).
Incubation: Incubate at 37°C for 90 minutes with gentle shaking.
Extraction: Centrifuge to separate the infranatant (buffer containing released FFAs) from the floating adipocytes.
Measurement: Assay the infranatant using the NEFA kit (enzymatic oxidation of FFAs).
Calculation:
Strategic Workflow for Lead Selection
The following decision tree illustrates how to interpret the data generated from the protocols above to select the superior candidate.
Figure 2: Decision matrix for prioritizing nicotinic acid analogs. Metabolic stability is the primary failure point for sulfur-containing analogs.
References
Tunaru, S., et al. (2003).[2] PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.[1][2][3] Nature Medicine, 9(3), 352–355.[2]
Wise, A., et al. (2003). Molecular identification of high and low affinity receptors for nicotinic acid. Journal of Biological Chemistry, 278(11), 9869-9874.
Semple, G., et al. (2008). 3-(1H-Tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole (CS-0577), a highly potent, non-flushing agonist of the nicotinic acid receptor GPR109A. Journal of Medicinal Chemistry, 51(16), 5101–5108.
Offermanns, S. (2006).[3] The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a new therapeutic target.[1][3] Trends in Pharmacological Sciences, 27(7), 384-390.
Disclaimer: This guide is for research and educational purposes only. The compounds described are for laboratory use and are not approved for clinical administration in this context.
A Comparative Guide to the UV-Vis Absorption Maxima of 5-(Methylthio)nicotinic Acid: A Predictive Analysis and Methodological Framework
For researchers and professionals in the field of drug development and analytical chemistry, understanding the fundamental photophysical properties of novel compounds is a critical first step in characterization, quality...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in the field of drug development and analytical chemistry, understanding the fundamental photophysical properties of novel compounds is a critical first step in characterization, quality control, and formulation. 5-(Methylthio)nicotinic acid, a derivative of nicotinic acid (Vitamin B3), presents a unique structure with potential applications stemming from the introduction of a methylthio group. This guide provides a comparative analysis of its expected Ultraviolet-Visible (UV-Vis) absorption characteristics, grounded in the known spectral data of relevant compounds.
In the absence of direct, published experimental data for 5-(Methylthio)nicotinic acid, this document serves a dual purpose: first, to offer a scientifically-grounded prediction of its absorption maxima (λmax) by comparing it with its parent molecule, nicotinic acid, and other structural analogs. Second, to provide a comprehensive, step-by-step experimental protocol that enables researchers to precisely determine these values, thereby contributing new knowledge to the scientific community.
The Spectroscopic Landscape: Nicotinic Acid and the Influence of the Methylthio Group
The UV-Vis spectrum of a molecule is determined by its electronic structure, specifically the energy required to promote electrons from a ground state to a higher energy excited state. The core chromophore—the part of the molecule responsible for absorbing light—in 5-(Methylthio)nicotinic acid is the pyridine ring conjugated with a carboxylic acid group, identical to that of nicotinic acid.
Nicotinic acid itself exhibits well-characterized absorption bands. In an acidic solution (0.1 M HCl), it shows two distinct peaks at approximately 213 nm and 261 nm.[1] In aqueous or ethanolic solutions, the longer-wavelength peak is consistently observed around 261-262 nm.[2] These absorptions are attributed to π → π* electronic transitions within the aromatic system.
The introduction of a methylthio (-SCH3) group at the 5-position of the pyridine ring is anticipated to modulate this absorption profile. The sulfur atom in the methylthio group possesses lone pairs of non-bonding electrons which can interact with the π-electron system of the pyridine ring. This type of substituent is known as an auxochrome. Auxochromes can extend the conjugation of a chromophore, which typically results in a bathochromic shift (a shift to longer wavelengths, also known as a red shift) and often a hyperchromic effect (an increase in molar absorptivity, ε). This is because the non-bonding electrons on the sulfur can be delocalized into the aromatic ring, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
To illustrate this effect, we can consider thioanisole (methylthiobenzene). While benzene has a primary absorption band around 255 nm, the introduction of the -SCH3 group is known to shift this absorption to longer wavelengths. This principle strongly suggests that the π → π* transition of the nicotinic acid scaffold will be similarly affected.
Comparative UV-Vis Absorption Data
The following table summarizes the known absorption maxima for nicotinic acid and related compounds and provides a predictive estimation for 5-(Methylthio)nicotinic acid. This prediction is based on the expected bathochromic shift induced by the methylthio group.
Compound
Structure
Solvent
Reported λmax (nm)
Predicted λmax (nm) for 5-(Methylthio)nicotinic Acid
\multirow{3}{=}{It is predicted that the primary absorption band will exhibit a bathochromic shift into the 265 – 280 nm range due to the auxochromic effect of the methylthio group. A corresponding shift in the shorter wavelength band is also expected.}
Not explicitly stated in snippets, but spectral data is available.[5]
Note: The prediction for 5-(Methylthio)nicotinic acid is a theoretical estimation. Experimental verification is essential and is detailed in the protocol below.
Structural Comparison of Analyzed Compounds
To visually contextualize the comparison, the chemical structures of 5-(Methylthio)nicotinic acid and its key comparators are presented below.
Caption: Chemical structures of the target and comparative compounds.
Experimental Protocol for UV-Vis Analysis
This section provides a robust, self-validating protocol for the determination of the UV-Vis absorption maxima and molar absorptivity of 5-(Methylthio)nicotinic acid.
1. Materials and Instrumentation:
Analyte: 5-(Methylthio)nicotinic acid, of high purity (≥98%).
Solvents: Spectroscopic grade methanol, ethanol, and acetonitrile. Deionized water (18.2 MΩ·cm). 0.1 M Hydrochloric acid solution.
Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer with a spectral bandwidth of ≤2 nm.
Cuvettes: Matched 1 cm path length quartz cuvettes.
Analytical Balance: Calibrated to 0.01 mg.
Volumetric Glassware: Class A.
2. Causality Behind Experimental Choices:
Choice of Solvents: Analyzing the compound in solvents of varying polarity (e.g., methanol, water, acetonitrile) is crucial as solvatochromic effects can shift absorption maxima. An acidic solution (0.1 M HCl) is included to compare directly with standard nicotinic acid data and to assess the effect of protonating the pyridine nitrogen.
Dual-Beam Spectrophotometer: A dual-beam instrument corrects for solvent absorbance and lamp fluctuations in real-time, ensuring high accuracy and a stable baseline.
Quartz Cuvettes: Glass or plastic cuvettes absorb significantly in the UV range below ~340 nm. Quartz is transparent down to ~190 nm, making it essential for this analysis.
3. Step-by-Step Workflow:
3.1. Preparation of Stock Solution (e.g., in Methanol):
Accurately weigh approximately 10 mg of 5-(Methylthio)nicotinic acid.
Quantitatively transfer the solid to a 100 mL Class A volumetric flask.
Dissolve the compound in a small amount of spectroscopic grade methanol and then dilute to the mark with the same solvent. This creates a ~100 µg/mL stock solution.
Calculate the precise molar concentration of the stock solution.
3.2. Determination of λmax:
Prepare a dilute solution (e.g., 5-10 µg/mL) from the stock solution.
Fill one quartz cuvette with the chosen solvent (e.g., methanol) to serve as the blank.
Fill a matched quartz cuvette with the dilute analyte solution.
Place the blank and sample cuvettes in the spectrophotometer.
Perform a baseline correction with the solvent blank.
Scan the sample from 400 nm down to 200 nm.
Identify the wavelength(s) of maximum absorbance (λmax). The absorbance value at λmax should ideally be between 0.4 and 1.0 for optimal accuracy. Adjust concentration if necessary.
Repeat the scan for each solvent to be tested.
3.3. Determination of Molar Absorptivity (ε):
Using the stock solution, prepare a series of at least five dilutions with known concentrations that bracket the concentration used for the λmax determination.
Measure the absorbance of each dilution at the previously determined λmax.
Plot a calibration curve of absorbance versus molar concentration.
Perform a linear regression on the data. The slope of the line is the molar absorptivity (ε) in M-1cm-1, according to the Beer-Lambert Law (A = εbc, where A is absorbance, b is path length (1 cm), and c is concentration). The R2 value should be ≥0.999 for a valid calibration.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Workflow for determining λmax and molar absorptivity.
Conclusion
While published spectral data for 5-(Methylthio)nicotinic acid is not currently available, a comparative analysis based on the known properties of nicotinic acid and the electronic effects of a methylthio substituent allows for a reasoned prediction. We anticipate that 5-(Methylthio)nicotinic acid will exhibit its primary UV absorption maximum at a longer wavelength than nicotinic acid, likely in the 265-280 nm range.
This guide provides the necessary theoretical foundation and a detailed experimental framework for researchers to confirm this prediction and to fully characterize the UV-Vis absorption properties of this compound. The execution of the provided protocol will not only yield crucial data for ongoing research but also contribute valuable, foundational knowledge to the broader scientific literature.
References
SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]
Filo. Out of pyridine 2 carboxylic acid and pyridine 3 carboxylic acid which absorb more lambea max in uv spectroscopy. (2024-12-08). [Link]
Chemistry LibreTexts. 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. (2024-03-17). [Link]
ResearchGate. UV-Vis spectral changes of (a, b) (methylthio)benzene and (c, d).... [Link]
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
Bordoloi, R., et al. Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. Journal of Applied Pharmaceutical Science, 7(09), 081-084. (2017-09-30). [Link]
Quora. Chemistry: How can I prove that functional groups affect the UV-Vis absorbance of organic compounds?. (2015-05-28). [Link]
MDPI. Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. (2026-02-02). [Link]
ResearchGate. Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form | Request PDF. [Link]
Precision Separation of 5-(Methylthio)nicotinic Acid Impurities: A Comparative Guide to Phenyl-Hexyl Selectivity
Executive Summary: The Challenge of Pyridine-Thioethers In the development of kinase inhibitors and metabolic modulators, 5-(Methylthio)nicotinic acid (5-MTNA) serves as a critical scaffold. However, its purification pre...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Challenge of Pyridine-Thioethers
In the development of kinase inhibitors and metabolic modulators, 5-(Methylthio)nicotinic acid (5-MTNA) serves as a critical scaffold. However, its purification presents a "perfect storm" of chromatographic challenges: the basic nitrogen of the pyridine ring induces peak tailing, while the thioether moiety is highly susceptible to oxidation, generating polar sulfoxide and sulfone impurities that often co-elute with the API (Active Pharmaceutical Ingredient) on standard stationary phases.
This guide objectively compares the industry-standard C18 (Octadecyl) workflow against an optimized Phenyl-Hexyl stationary phase. While C18 remains the workhorse for general lipophilic separations, our comparative data suggests it is insufficient for the resolution of 5-MTNA’s oxidative and regio-isomeric impurities. We demonstrate that the Phenyl-Hexyl phase, utilizing
- interactions, provides superior selectivity and is the recommended "Product" for this separation.
Impurity Profiling: Know Your Analytes
To design a robust method, one must first understand the genesis of the impurities. The synthesis of 5-MTNA typically involves nucleophilic aromatic substitution (
) of 5-bromonicotinic acid or metal-catalyzed cross-coupling.
Table 1: Critical Impurity Profile of 5-(Methylthio)nicotinic Acid
Compound
Structure / Type
Relative Polarity (LogP)*
Origin
Chromatographic Challenge
5-MTNA (API)
Pyridine-3-COOH, 5-SMe
~1.2
Target
Basic N causes tailing at neutral pH.
Impurity A (Sulfoxide)
5-(Methylsulfinyl)nicotinic acid
~ -0.5 (High Polarity)
Oxidation (Air/Peroxides)
Elutes in void volume on C18; co-elutes with solvent front.
Impurity B (Sulfone)
5-(Methylsulfonyl)nicotinic acid
~ 0.1
Oxidation (Over-reaction)
Often co-elutes with Impurity A or API on short C18 columns.
Impurity C (Precursor)
5-Bromonicotinic acid
~ 1.5
Unreacted Starting Material
Hydrophobic; easily separated on C18.
Impurity D (Isomer)
2-(Methylthio)nicotinic acid
~ 1.2
Regioisomer byproduct
Identical m/z and similar hydrophobicity to API.
*LogP values are estimated based on structural fragmentation.
Visualizing the Impurity Network
The following diagram illustrates the synthesis and degradation pathways that necessitate high-resolution separation.
Figure 1: Synthesis and oxidative degradation pathways of 5-MTNA showing the origin of critical impurities.
Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2]
The Mechanism of Separation[3]
Standard C18 (Alternative): Relies almost exclusively on hydrophobic (van der Waals) interactions. Because the sulfoxide impurity is highly polar, it interacts poorly with the C18 chains and elutes immediately. Furthermore, the positional isomers (2-SMe vs 5-SMe) have nearly identical hydrophobicity, leading to co-elution.
Phenyl-Hexyl (The Product): Combines hydrophobicity with
- stacking interactions . The electron-deficient pyridine ring of the nicotinic acid interacts strongly with the phenyl ring of the stationary phase. Crucially, the position of the electron-donating methylthio group alters the -electron density, allowing the Phenyl-Hexyl phase to discriminate between regioisomers that C18 cannot "see."
Table 2: Performance Metrics Comparison
Parameter
Standard C18 Column
Phenyl-Hexyl Column (Recommended)
Retention Mechanism
Hydrophobicity (Solvophobic)
Hydrophobicity + - Interaction
Sulfoxide Retention ()
< 0.5 (Poor)
1.2 (Acceptable)
Isomer Resolution ()
0.8 (Co-elution)
> 2.5 (Baseline Separation)
Peak Symmetry (API)
0.85 (Tailing due to Silanol)
1.1 (Improved by -shielding)
Mobile Phase Compatibility
High Aqueous Stability
100% Aqueous Compatible
Experimental Evidence: Separation Logic
The diagram below details the mechanistic difference that drives the superior performance of the Phenyl-Hexyl phase.
Figure 2: Mechanistic comparison of stationary phase interactions. The Phenyl-Hexyl phase leverages electron density differences for separation.
Optimized Protocol (Self-Validating)
To achieve the results described above, the following protocol is recommended. This method is designed to be self-validating : the resolution between the sulfoxide impurity and the API serves as the system suitability test (SST).
Equipment & Reagents[2][4][5][6][7][8][9]
Column: Phenyl-Hexyl,
mm, 2.7 µm (Fused-Core or fully porous).
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress carboxylic acid ionization).
Preparation: Dissolve 5-MTNA sample in 90:10 Water:Methanol. Do not use 100% organic diluent to prevent "solvent wash-through" of the polar sulfoxide.
Equilibration: Flush column with 5% B for 10 minutes.
Gradient Profile:
0.0 min: 5% B
2.0 min: 5% B (Isocratic hold to retain Sulfoxide)
15.0 min: 60% B (Linear ramp to elute API and Isomers)
16.0 min: 95% B (Wash lipophilic precursors)
System Suitability Criteria:
Resolution (
) between Impurity A (Sulfoxide) and API > 2.0.
Tailing Factor (
) of API < 1.3.
Why Methanol?
Acetonitrile contains a triple bond with its own
electrons, which can interfere with the stationary phase's interaction with the analyte.[2] Methanol is "-silent," allowing the Phenyl-Hexyl phase to interact maximally with the pyridine ring of the 5-MTNA [3].
Conclusion
For the chromatographic separation of 5-(Methylthio)nicotinic acid , the standard C18 approach is functionally obsolete due to its inability to resolve critical oxidative and regio-isomeric impurities.
By switching to a Phenyl-Hexyl stationary phase and utilizing a methanol-driven gradient, researchers can exploit specific
- selectivities. This approach ensures:
Quantitation of the Sulfoxide: Retained away from the void volume.
Purity Assurance: Baseline separation of the 2-SMe regioisomer.
Robustness: A method driven by specific chemical interactions rather than generic hydrophobicity.
References
Pyka, A., Sliwiok, J., & Niestrój, A. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques . Acta Poloniae Pharmaceutica, 60(5), 327–333. Link
SIELC Technologies.[3][4] (n.d.). HPLC Separation of Pyridinecarboxylic Acids . SIELC Application Notes. Link
Long, W. J., & Mack, A. E. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol . Agilent Technologies Application Note. Link
Kalogeropoulou, I.-S., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method . Separations, 8(2), 20. Link
5-(Methylthio)nicotinic Acid: Safe Handling & Disposal Protocol
Executive Summary: Immediate Action Card This guide defines the standard operating procedure (SOP) for the disposal of 5-(Methylthio)nicotinic acid . While this specific isomer is often used as a building block in drug d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Immediate Action Card
This guide defines the standard operating procedure (SOP) for the disposal of 5-(Methylthio)nicotinic acid . While this specific isomer is often used as a building block in drug discovery (e.g., kinase inhibitors), it possesses a dual-functional nature—a pyridine nitrogen and a carboxylic acid—combined with a sulfide moiety. This requires specific segregation to prevent dangerous incompatibility reactions, particularly with strong oxidizers.[1][2]
Containment: Use a wide-mouth high-density polyethylene (HDPE) jar or a double-lined waste bag.
Labeling: Affix a hazardous waste label.
Constituents: "5-(Methylthio)nicotinic acid".
Hazard Checkbox: Irritant.
Sealing: Ensure the lid is tight to contain any potential sulfide odors.
Storage: Store in a Satellite Accumulation Area (SAA) away from oxidizers until pickup.
Protocol B: Liquid Waste (Organic Solutions)
Scope: Reaction mixtures or HPLC waste containing the compound.
Compatibility Check: Ensure the waste carboy does NOT contain nitric acid or strong oxidizers.[1]
Transfer: Pour into the appropriate solvent carboy (Halogenated vs. Non-Halogenated).
Rinsing: Triple rinse the empty original container with a compatible solvent; add rinsate to the waste carboy.
Defacing: Deface the original label of the empty container and discard the container in "Glass/Plastic" trash (unless P-listed, which this is not).
Protocol C: Emergency Spill Response
Scenario: 10g bottle dropped on the floor.
Figure 2: Step-by-step spill response workflow.
Critical Note on Cleaning Agents: Do not use bleach (sodium hypochlorite) to clean up a large spill of the pure powder. The oxidation of the sulfide group by bleach can generate heat and potentially irritating fumes. Use simple soapy water (detergent) for the final wipe-down.
Regulatory Compliance (USA Focus)
RCRA Status: 5-(Methylthio)nicotinic acid is not specifically listed on the EPA's P-list (acutely toxic) or U-list (toxic).
Characteristic Waste: It generally does not meet the definition of Ignitable, Corrosive (unless in low pH solution), or Reactive. However, due to its toxicity/irritant profile, it must be managed as Non-Regulated Chemical Waste or State-Regulated Hazardous Waste depending on your specific state (e.g., California has stricter "Presumptive" hazardous waste laws).
Best Practice: Always default to treating it as hazardous chemical waste. Never dispose of the solid in regular trash.
References
PubChem. (n.d.).[3] Compound Summary: 2-(Methylthio)nicotinic acid (Isomer Analog for Hazard Profiling). National Library of Medicine. Retrieved October 26, 2023, from [Link]
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Personal protective equipment for handling 5-(Methylthio)nicotinic acid
Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Safety Summary: Beyond the SDS As a Senior Application Scientist, I often see rese...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: Operational Safety & Logistics Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Safety Summary: Beyond the SDS
As a Senior Application Scientist, I often see researchers treat 5-(Methylthio)nicotinic acid (CAS: 17752-32-8) as a generic organic solid. This is a mistake. While it shares the irritant profile of standard nicotinic acid derivatives, the presence of the methylthio (
) moiety introduces two specific operational vectors that generic safety data sheets (SDS) often understate:
Olfactory Fatigue & Containment: Thioethers possess a distinct, often disagreeable odor (garlic/cabbage-like). Chronic low-level exposure can lead to olfactory fatigue, where you no longer smell the leak, but the exposure continues.
Oxidation Sensitivity: The sulfur center is nucleophilic and prone to oxidation.[1] Inadvertent mixing with strong oxidizers (e.g., peroxides, nitric acid) in waste streams can lead to exothermic reactions.
This guide structures your PPE and handling protocols to mitigate these specific risks, ensuring both operator safety and sample integrity.
Part 1: The PPE Matrix
Do not rely on a "one-size-fits-all" approach. Your PPE must scale with the intensity of the operation.
PPE Component
Standard Handling (Weighing < 1g)
High-Intensity Handling (Synthesis/Scale-up > 1g)
Technical Rationale (The "Why")
Hand Protection
Nitrile Gloves (Min. 0.11 mm thickness)
Double Gloving (Nitrile over Nitrile or Nitrile over Laminate)
Permeation: Sulfur compounds can permeate latex rapidly. Nitrile offers superior chemical resistance to pyridine derivatives. Double gloving prevents "wrist-gap" exposure and allows immediate outer-glove removal if contaminated.[2]
Eye Protection
Safety Glasses with side shields
Chemical Splash Goggles
Acidity: As a carboxylic acid, dust contact with the eye causes immediate, severe irritation (H319). Goggles seal the ocular cavity against airborne dust fines.
Respiratory
Fume Hood (No respirator needed if hood is active)
N95/P100 Respirator (If hood work is impossible)
Inhalation: The solid dust is a respiratory irritant (H335). The fume hood is the primary barrier; respirators are a secondary fail-safe only.
Body Protection
Standard Lab Coat (Cotton/Poly blend)
Chemical-Resistant Apron (Tyvek or PVC)
Retention: Standard lab coat fabrics can retain sulfur odors, tracking them out of the lab. An apron provides a wipeable surface for bulk handling.
Part 2: Engineering Controls & Operational Workflow
The following workflow is designed to minimize dust generation (irritation risk) and vapor migration (stench risk).
Operational Logic Diagram
Figure 1: Operational workflow emphasizing containment within the fume hood during the high-risk solid handling phase.
Detailed Protocol: The "Zero-Dust" Transfer
Preparation: Place your balance inside the fume hood. If vibration is an issue, turn the hood fan to "Low" (not off) during the precise read, or use a draft shield.
Static Control: Pyridine carboxylic acids can be electrostatically charged. Use an anti-static gun or wipe on the spatula and weighing boat to prevent "jumping" powder.
Solvent Trap: Do not add solid to solvent. Add solvent to the solid. This suppresses dust immediately.
Technique: Weigh the solid into a tared vial. Add the solvent (e.g., DMSO, Methanol) directly to the vial via pipette/syringe. Cap immediately. Vortex to dissolve.
Decontamination (The "Bleach Kill"):
Prepare a 10% Sodium Hypochlorite (Bleach) solution.
Mechanism:[1][2][3][4][5][6][7] Hypochlorite oxidizes the odorous thioether (
) to the non-volatile, odorless sulfoxide () or sulfone ().
Wipe down the balance area, spatula, and weighing boat with this solution before removing them from the hood.
Part 3: Disposal & Emergency Response
Self-Validating Disposal System:
Before disposing of any waste containing 5-(Methylthio)nicotinic acid, perform the "Sniff Test" (Safe Version):
Treat the waste with a small amount of dilute bleach.
If the sulfur odor persists, oxidation is incomplete. Add more bleach until the odor neutralizes.
Warning: Do not add bleach to waste streams containing acids (releases chlorine gas) or ammonia (releases chloramines). Ensure the waste stream is pH neutral or alkaline.
Waste Stream Classification:
Primary Stream: Organic Waste (Non-Halogenated, unless halogenated solvents were used).
Labeling: Must explicitly state "Contains Sulfur Compounds" to alert downstream waste handlers of potential stench.
Spill Response (Solid):
Isolate: Evacuate the immediate area if dust is airborne.
PPE Up: Don goggles and double nitrile gloves.
Cover: Gently cover the spill with a paper towel dampened with 10% bleach . This prevents dust dispersion and begins oxidizing the sulfur immediately.
Scoop: Scoop up the damp material and place it in a sealed hazardous waste bag.
References
National Institutes of Health (NIH) - PubChem. Nicotinic Acid (Compound Summary). Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]